DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
Description
Properties
Molecular Formula |
C8H16NO9P |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16) |
InChI Key |
BRGMHAYQAZFZDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Disodium Acetyl Glucosamine Phosphate as a Hyaluronic Acid Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium Acetyl Glucosamine (B1671600) Phosphate (DA-G-P), a phosphorylated derivative of N-acetylglucosamine (NAG), is a bioavailable precursor for the synthesis of hyaluronic acid (HA). By supplying a key substrate in the HA biosynthesis pathway, DA-G-P offers a targeted approach to stimulating cellular production of this vital glycosaminoglycan. This technical guide provides an in-depth review of the mechanism of action of DA-G-P, supported by quantitative data from in-vitro studies, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biochemical pathways. The information presented is intended to support research and development efforts in dermatology, aesthetic medicine, and other fields where modulation of HA synthesis is of therapeutic interest.
Introduction
Hyaluronic acid (HA), or hyaluronan, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] It is a major component of the extracellular matrix in connective, epithelial, and neural tissues, where it plays a crucial role in hydration, lubrication, and cellular signaling.[1][2] The biological functions of HA are closely linked to its molecular weight, which can range from a few kilodaltons to several megadaltons.[1]
The biosynthesis of HA is catalyzed by a family of integral membrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3).[2] These enzymes polymerize the two precursor molecules, UDP-glucuronic acid and UDP-N-acetylglucosamine, into the growing HA chain.[3] The availability of these precursors is a rate-limiting step in HA synthesis.
Disodium Acetyl Glucosamine Phosphate (DA-G-P), chemically known as N-acetyl-glucosamine-6-phosphate (NAG6P), is a stabilized and bioavailable form of a direct precursor for the UDP-N-acetylglucosamine synthesis pathway.[4] By providing an immediate substrate, DA-G-P is purported to bypass earlier, energy-intensive steps in the hexosamine biosynthesis pathway, thereby efficiently increasing the intracellular pool of precursors available for HA synthesis.[5] This guide will explore the technical details of this mechanism and the evidence supporting its efficacy.
Mechanism of Action: The Hyaluronic Acid Biosynthesis Pathway
Hyaluronic acid synthesis begins with glucose and proceeds through the hexosamine biosynthesis pathway (HBP) to generate the necessary UDP-sugar precursors. DA-G-P acts as a direct precursor, feeding into this pathway at a critical juncture.
The key steps are as follows:
-
Glucose to Fructose-6-Phosphate (B1210287): The pathway begins with glucose, which is converted to glucose-6-phosphate and then to fructose-6-phosphate through glycolysis.[6]
-
Formation of Glucosamine-6-Phosphate: Fructose-6-phosphate is converted to glucosamine-6-phosphate. This is a key regulatory step.
-
Formation of N-Acetylglucosamine-6-Phosphate: Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate (NAG6P). This is the chemical identity of DA-G-P. By supplying DA-G-P exogenously, the preceding steps of the pathway can be bypassed.[7][8]
-
Formation of UDP-N-acetylglucosamine (UDP-GlcNAc): NAG6P is converted to N-acetylglucosamine-1-phosphate, which then reacts with UTP to form UDP-GlcNAc, one of the two direct substrates for the HAS enzymes.[6]
-
Formation of UDP-Glucuronic Acid (UDP-GlcUA): In a parallel branch of the pathway, glucose-6-phosphate is converted to UDP-glucose, which is then oxidized to form UDP-GlcUA, the second substrate for HAS enzymes.[6]
-
Polymerization: The hyaluronan synthase (HAS) enzymes, located at the plasma membrane, alternately add UDP-GlcNAc and UDP-GlcUA to the growing polysaccharide chain, which is extruded into the extracellular space.[2]
Below is a diagram illustrating how this compound integrates into the HA biosynthesis pathway.
// Nodes for the pathway Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; DAGP [label="Disodium Acetyl\nGlucosamine Phosphate\n(DA-G-P)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; NAG6P [label="N-Acetylglucosamine-6-P", fillcolor="#FBBC05", fontcolor="#202124"]; NAG1P [label="N-Acetylglucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlcNAc [label="UDP-GlcNAc", fillcolor="#34A853", fontcolor="#FFFFFF"];
G1P [label="Glucose-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlc [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlcUA [label="UDP-GlcUA", fillcolor="#34A853", fontcolor="#FFFFFF"];
HAS [label="Hyaluronan\nSynthase (HAS)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; HA [label="Hyaluronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges Glucose -> G6P [color="#5F6368"]; G6P -> F6P [color="#5F6368"]; F6P -> GlcN6P [color="#5F6368"]; GlcN6P -> NAG6P [label="Acetylation", fontsize=9, fontcolor="#5F6368", color="#5F6368"]; DAGP -> NAG6P [label="Exogenous\nSupply", fontsize=9, fontcolor="#4285F4", color="#4285F4", style=dashed, arrowhead=open]; NAG6P -> NAG1P [color="#5F6368"]; NAG1P -> UDPGlcNAc [label="+ UTP", fontsize=9, fontcolor="#5F6368", color="#5F6368"];
G6P -> G1P [color="#5F6368"]; G1P -> UDPGlc [label="+ UTP", fontsize=9, fontcolor="#5F6368", color="#5F6368"]; UDPGlc -> UDPGlcUA [color="#5F6368"];
{rank=same; UDPGlcNAc; UDPGlcUA;} UDPGlcNAc -> invis1 [arrowhead=none, color="#5F6368"]; UDPGlcUA -> invis2 [arrowhead=none, color="#5F6368"]; invis1 -> HAS [dir=back, color="#5F6368"]; invis2 -> HAS [dir=back, color="#5F6368"]; HAS -> HA [color="#5F6368"]; }
Integration of DA-G-P into the Hyaluronic Acid Biosynthesis Pathway.Quantitative Data from In-Vitro Studies
Quantitative analysis of the effect of DA-G-P on HA synthesis has been reported by its manufacturer, Givaudan, under the trade name NovHyal™. The key findings from their in-vitro and ex-vivo tests are summarized below. It is important to note that while these results are promising, the detailed experimental protocols are not publicly available in peer-reviewed literature.
| Parameter Measured | Result | Time Frame | Study Type | Source |
| Hyaluronic Acid Synthesis | +282% | 48 hours | In-Vitro | [4] |
| Glycosaminoglycan (GAG) Production | +84% | 10 days | Ex-Vivo | [4] |
These results suggest a potent and rapid effect of DA-G-P on the synthesis of HA and other glycosaminoglycans. The significant increase observed within 48 hours is consistent with the proposed mechanism of bypassing several upstream steps in the biosynthesis pathway.
Experimental Protocols
To aid researchers in the evaluation of DA-G-P or similar HA precursors, this section provides detailed, representative methodologies for key experiments. These protocols are based on established standards for culturing human dermal fibroblasts and quantifying HA production.
Protocol for In-Vitro Treatment and Sample Collection
This protocol describes the culture of human dermal fibroblasts (HDFs) and treatment with a test compound to assess its effect on HA synthesis.
// Nodes seeding [label="1. Cell Seeding\n(e.g., HDFs at 5x10^4 cells/well)"]; attachment [label="2. Incubation for Attachment\n(24 hours)"]; treatment [label="3. Treatment Application\n(DA-G-P vs. Control in serum-free media)"]; incubation [label="4. Treatment Incubation\n(e.g., 48 hours)"]; collection [label="5. Supernatant Collection\n(Centrifuge to remove debris)"]; quantification [label="6. HA Quantification\n(ELISA)"];
// Edges seeding -> attachment [color="#5F6368"]; attachment -> treatment [color="#5F6368"]; treatment -> incubation [color="#5F6368"]; incubation -> collection [color="#5F6368"]; collection -> quantification [color="#5F6368"]; }
General Experimental Workflow for In-Vitro HA Synthesis Assay.Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM), complete and serum-free
-
This compound (DA-G-P) solution
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density of approximately 5 x 10⁴ cells per well in 1 mL of complete FGM.
-
Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Serum Starvation (Optional but Recommended): To reduce the influence of growth factors in serum, gently aspirate the medium and replace it with serum-free FGM. Incubate for another 24 hours.
-
Treatment: Prepare solutions of DA-G-P at various concentrations in serum-free FGM. Aspirate the medium from the cells and add the treatment solutions. Include a vehicle control group (medium without DA-G-P).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Clarification: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cells and debris.
-
Storage: The clarified supernatant containing the secreted HA can be assayed immediately or stored at -80°C for future analysis.
Protocol for Hyaluronic Acid Quantification via ELISA
This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify HA in the collected cell culture supernatants. Commercial kits are widely available and should be used according to the manufacturer's specific instructions.
Principle: A competitive ELISA for HA typically involves a plate pre-coated with hyaluronic acid binding protein (HABP). The samples (containing an unknown amount of HA) are mixed with a fixed amount of biotinylated HA and added to the wells. The sample HA and the biotinylated HA compete for binding to the coated HABP. The amount of bound biotinylated HA is inversely proportional to the amount of HA in the sample. This is then detected using a streptavidin-enzyme conjugate and a colorimetric substrate.
Materials:
-
Hyaluronic Acid ELISA Kit (e.g., from R&D Systems or Abcam)
-
Clarified cell culture supernatants
-
Microplate reader with a 450 nm filter
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This includes creating a standard curve using the provided HA standards.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the detection reagents (e.g., biotinylated HA, enzyme conjugate) as per the kit instructions.
-
Incubate the plate for the specified time and temperature to allow for the competitive binding reaction.
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the HA concentration in each sample by interpolating from the standard curve (plotting absorbance vs. concentration). The results are typically expressed in ng/mL or µg/mL.
Discussion and Future Directions
The available data strongly suggest that this compound is an effective precursor for hyaluronic acid synthesis in vitro. Its mechanism of action, which involves directly entering the hexosamine biosynthesis pathway as N-acetylglucosamine-6-phosphate, provides a sound biochemical basis for its observed effects. This makes it a compelling molecule for applications aimed at increasing the skin's natural HA content, thereby improving hydration, elasticity, and the appearance of fine lines.
However, several areas warrant further investigation by the scientific community:
-
Independent Verification: Peer-reviewed studies are needed to independently verify the quantitative effects of DA-G-P on HA synthesis in various cell types (e.g., human dermal fibroblasts, keratinocytes).
-
Effect on HAS Gene Expression: While providing a substrate is the primary mechanism, it would be valuable to determine if DA-G-P also modulates the expression of the HAS enzymes (particularly HAS2, which is predominant in fibroblasts). Studies on N-acetylglucosamine have shown it promotes HA production without affecting HAS mRNA expression, suggesting the effect is primarily substrate-driven.
-
In-Vivo Efficacy: Rigorous, controlled clinical trials are necessary to translate the in-vitro findings into demonstrable in-vivo benefits for skin health and other therapeutic areas.
-
Transport Mechanisms: Further research into the specific mechanisms of DA-G-P transport into target cells would provide a more complete understanding of its bioavailability and efficacy.
Conclusion
This compound is a scientifically compelling ingredient that functions as a direct and potent precursor for hyaluronic acid biosynthesis. By efficiently supplying N-acetylglucosamine-6-phosphate to the cell, it stimulates the production of HA, a key molecule for tissue hydration and function. The quantitative data, though primarily from manufacturer studies, indicates a significant and rapid increase in HA synthesis. The provided experimental protocols offer a framework for researchers to further investigate and validate the efficacy of this molecule. As research continues, DA-G-P holds considerable promise for applications in dermatological and therapeutic product development.
References
- 1. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA-like Assay for Hyaluronic Acid [manufacturingchemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of lysosomal enzymes in fibroblasts. Marked deficiency of N-acetylglucosamine-1-phosphotransferase in fibroblasts of patients with mucolipidosis III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular location of N-acetyltransfer activities toward glucosamine and glucosamine-6-phosphate in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]
- 8. Givaudan and Berkeley unveil transformative new research on redefining efficiency in alternative protein | Givaudan [givaudan.com]
The Role of Disodium Acetyl Glucosamine Phosphate in Glycosaminoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosaminoglycans (GAGs) are essential components of the extracellular matrix (ECM), playing a pivotal role in skin hydration, elasticity, and overall health. With advancing age, the natural synthesis of GAGs, particularly hyaluronic acid (HA), diminishes, leading to visible signs of aging. Disodium Acetyl Glucosamine Phosphate (B84403) (DAGP), a phosphorylated derivative of N-acetylglucosamine (NAG), has emerged as a key ingredient in cosmetic science, purported to boost the endogenous synthesis of GAGs. This technical guide provides an in-depth analysis of the role of DAGP in GAG synthesis, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.
Introduction
The structural integrity and youthful appearance of the skin are intrinsically linked to the composition and organization of its extracellular matrix. Glycosaminoglycans, long unbranched polysaccharides, are fundamental to the ECM's function. Hyaluronic acid, a non-sulfated GAG, is particularly noteworthy for its remarkable capacity to retain water, thereby maintaining skin turgor and volume.
Disodium Acetyl Glucosamine Phosphate (N-acetyl-glucosamine-6-phosphate) is a bio-engineered precursor to hyaluronic acid.[1][2] Its phosphorylated form is believed to provide skin cells with a readily available source of both a key building block (N-acetylglucosamine) and energy (from the phosphate group) required for the demanding process of GAG synthesis.[2] This guide will explore the mechanisms by which DAGP is proposed to stimulate GAG production, with a focus on hyaluronic acid.
Mechanism of Action
This compound is understood to influence glycosaminoglycan synthesis through two primary mechanisms:
-
Provision of a Precursor: As a derivative of N-acetylglucosamine, DAGP directly supplies one of the two essential monosaccharide units required for the polymerization of hyaluronic acid (the other being D-glucuronic acid).[3] The cellular synthesis of GAGs can be limited by the availability of these precursors.[4] By providing an exogenous source of a key building block, DAGP is thought to bypass potential rate-limiting steps in the de novo synthesis pathway.
-
Energy Supply: The phosphorylation of N-acetylglucosamine to N-acetylglucosamine-6-phosphate is a critical step in the salvage pathway for UDP-N-acetylglucosamine (UDP-GlcNAc) synthesis, a crucial activated sugar donor for GAG chains. This phosphorylation step consumes ATP. By providing the already phosphorylated form, DAGP may offer an energetic advantage to the cell, conserving ATP for other cellular processes, including the energy-intensive polymerization of GAGs.[2]
Quantitative Data on GAG Synthesis
The efficacy of this compound and its non-phosphorylated counterpart, N-acetylglucosamine, in stimulating GAG synthesis has been evaluated in various in-vitro and ex-vivo studies. The following tables summarize the key quantitative findings.
| Product/Compound | Cell Type | Assay | Results | Source |
| NovHyal® (contains this compound) | Not specified (in-vitro/ex-vivo) | GAG Production Assay | 84% increase in GAG production in the upper and middle layers of the skin in 10 days | [1] |
| NovHyal® (contains this compound) | Not specified (in-vitro/ex-vivo) | Hyaluronic Acid Synthesis Assay | 282% increase in hyaluronic acid synthesis in 2 days | [1] |
| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Dermal Fibroblasts (41- and 62-year-old donors) | Blyscan™ sGAG assay | Significant increase in de novo synthesis of sulfated GAGs | [5][6] |
| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Skin Explants | Immunohistochemistry | +13.8% significant increase in heparan sulfate (B86663) expression | [6] |
| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Skin Explants | Immunohistochemistry | +14% non-significant increase in chondroitin (B13769445) sulfate expression | [6] |
| Compound | Cell Type | Concentration | Effect on Hyaluronic Acid Production | Source |
| N-acetylglucosamine (NAG) | Human Keratinocytes | Dose-dependent | Increased production | [7][8] |
| N-acetylglucosamine (NAG) with Retinoic Acid (RA) or Retinol | Human Keratinocytes | Not specified | Synergistic increase in production | [7][8] |
Signaling Pathways and Biosynthesis
The synthesis of glycosaminoglycans is a complex enzymatic process that begins in the cytoplasm and is completed in the Golgi apparatus, with the exception of hyaluronic acid which is synthesized at the plasma membrane.
Hyaluronic Acid Biosynthesis Pathway
This compound directly feeds into the hyaluronic acid biosynthesis pathway by providing a precursor, N-acetylglucosamine-6-phosphate. This bypasses the initial steps of converting glucose to this intermediate.
Experimental Workflow for Assessing GAG Synthesis
A typical workflow to assess the impact of a compound like this compound on GAG synthesis in vitro involves cell culture, treatment, and subsequent quantification of GAGs.
Experimental Protocols
Quantification of Sulfated Glycosaminoglycans (sGAGs) using Blyscan™ Assay
This protocol is adapted from methodologies used to assess sGAG synthesis in dermal fibroblasts.[5][6]
-
Cell Culture and Treatment:
-
Culture normal human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Starve cells in serum-free media for 24 hours.
-
Treat cells with varying concentrations of this compound or vehicle control in fresh serum-free media for 48 hours.
-
-
Sample Preparation:
-
Collect the culture medium and centrifuge to remove cellular debris.
-
Wash the cell layer with PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration of the cell lysate using a BCA or Bradford assay for normalization.
-
-
Blyscan™ Assay:
-
Follow the manufacturer's instructions for the Blyscan™ Sulfated Glycosaminoglycan Assay.
-
Briefly, add the Blyscan dye reagent to an aliquot of the culture medium or cell lysate.
-
Incubate for 30 minutes to allow the dye to bind to the sGAGs.
-
Centrifuge to pellet the sGAG-dye complex.
-
Discard the supernatant and add the dissociation reagent to dissolve the pellet.
-
Measure the absorbance at 656 nm using a microplate reader.
-
Calculate the concentration of sGAGs based on a standard curve generated with known concentrations of chondroitin sulfate.
-
Normalize the sGAG amount to the total protein concentration of the corresponding cell lysate.
-
Analysis of Hyaluronan Synthase (HAS) Gene Expression by qRT-PCR
This protocol is based on studies investigating the effect of GAG precursors on HAS gene expression.[4][7]
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in section 5.1.
-
-
RNA Extraction and cDNA Synthesis:
-
After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).
-
Extract total RNA using a silica-based column purification method or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., HAS2) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion
This compound represents a targeted approach to enhancing the skin's natural production of glycosaminoglycans, particularly hyaluronic acid. By acting as a direct precursor and providing an energy source, it has been shown in in-vitro and ex-vivo studies to significantly increase GAG synthesis. The quantitative data, while promising, would benefit from further peer-reviewed studies in human skin models to fully elucidate its dose-dependent effects and in-vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the potential of this and similar molecules in the field of dermatology and cosmetic science. The stimulation of endogenous GAG synthesis remains a compelling strategy for skin rejuvenation and the maintenance of skin health.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexosamine biosynthesis in keratinocytes: roles of GFAT and GNPDA enzymes in the maintenance of UDP-GlcNAc content and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of N-acetylglucosamine and retinoids on hyaluronan production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chemical structure and properties of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403) is a phosphorylated derivative of N-acetyl-D-glucosamine, a key monosaccharide in various biological processes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in stimulating the biosynthesis of hyaluronic acid and other glycosaminoglycans (GAGs). The document details its mechanism of action, summarizes available efficacy and safety data, and outlines relevant experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological functions and potential therapeutic and cosmeceutical applications.
Chemical Structure and Properties
Disodium Acetyl Glucosamine Phosphate is the disodium salt of N-acetyl-D-glucosamine-6-phosphate. It is a stable, water-soluble compound that serves as a readily available precursor for critical biological pathways.
Chemical Identity
| Identifier | Value |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate[1] |
| CAS Number | 1059180-18-5[1] |
| Molecular Formula | C₈H₁₄NNa₂O₉P[1] |
| Molecular Weight | 345.15 g/mol [1] |
| SMILES | CC(=O)N--INVALID-LINK----INVALID-LINK--([O-])[O-])O)O">C@HO.[Na+].[Na+][1] |
| Synonyms | N-acetyl-D-glucosamine-6-phosphate disodium salt, Novhyal™[1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder/solid |
| Solubility | Soluble in water |
| Stability | Stable under standard storage conditions. For long-term storage, a temperature of -20°C is recommended.[2] |
Mechanism of Action and Biological Role
The primary biological significance of this compound lies in its role as a direct precursor for the synthesis of hyaluronic acid (HA) and other essential glycosaminoglycans (GAGs).[3] GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM), contributing to tissue hydration, lubrication, and structural integrity.
Hyaluronic Acid Biosynthesis Pathway
This compound provides a phosphorylated and readily usable form of N-acetylglucosamine, a fundamental building block of hyaluronic acid. Hyaluronic acid is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[4] By supplying a key precursor, this compound is proposed to enhance the cellular production of hyaluronic acid.
Figure 1: Proposed metabolic pathway of this compound in the biosynthesis of hyaluronic acid.
Efficacy and Biological Effects
The primary application of this compound is in the cosmetics and dermatology fields, where it is marketed for its skin-rejuvenating properties. The commercial product, Novhyal™, is promoted as a "needle-free" hyaluronic acid booster.
In-Vitro and Ex-Vivo Studies
Data from the manufacturer of Novhyal™ suggests significant effects on the production of GAGs and hyaluronic acid:
-
An 84% increase in total glycosaminoglycan (GAG) production in the upper and middle layers of the skin was observed after 10 days of treatment in laboratory tests.
-
Hyaluronic acid synthesis was reportedly increased by 282% within 2 days in ex-vivo studies.
These studies indicate a potent effect on the stimulation of key components of the skin's extracellular matrix. However, it is important to note that this data originates from the manufacturer and has not been independently verified in peer-reviewed publications.
Clinical Studies
Independent, peer-reviewed clinical trials specifically evaluating the efficacy of this compound as a standalone ingredient are limited. One prospective, double-blind, placebo-controlled clinical trial investigated a combination therapy for neck rejuvenation that included a serum containing fractionated hyaluronic acid, peptides, and antioxidants. While the study showed improvements in skin aging on the neck, the specific contribution of each ingredient, including any potential hyaluronic acid precursors, cannot be determined from this study.[1][5]
Experimental Protocols
Synthesis
The synthesis of N-acetyl-D-glucosamine-6-phosphate derivatives typically involves the selective phosphorylation of the primary hydroxyl group at the C6 position of N-acetyl-D-glucosamine. This can be achieved through enzymatic or chemical methods. A common chemical synthesis approach involves protecting the other hydroxyl groups, followed by phosphorylation and deprotection steps. The final product is then isolated as the disodium salt.
Characterization
Standard analytical techniques for the characterization of this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR would be crucial for confirming the chemical structure, including the position of the phosphate group and the presence of the acetyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a suitable column for polar compounds (e.g., HILIC or a reversed-phase C18 column with an appropriate ion-pairing agent), would be used to determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Figure 2: General experimental workflow for the development and evaluation of this compound.
Biological Evaluation
To assess the biological activity of this compound, a series of in-vitro and ex-vivo experiments would be necessary:
-
Cell Culture Models: Human dermal fibroblasts or keratinocytes would be cultured and treated with varying concentrations of the compound. The expression of genes related to hyaluronic acid synthesis (e.g., HAS1, HAS2, HAS3) and GAG production could be quantified using RT-qPCR. The amount of hyaluronic acid secreted into the cell culture medium can be measured using an ELISA-based assay.
-
Skin Explant Models: Full-thickness human skin explants can be maintained in culture and treated topically with formulations containing this compound. Histological and immunohistochemical analyses can then be performed to visualize changes in the extracellular matrix, including the deposition of hyaluronic acid and other GAGs.
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) has assessed the safety of glucosamine and its derivatives and found them to be safe in the present practices of use and concentration when formulated to be non-irritating. It is important to note that most of the available safety data pertains to glucosamine and N-acetylglucosamine rather than the specific phosphorylated disodium salt.
Conclusion
This compound is a promising ingredient in the field of cosmetic science and dermatology due to its role as a direct precursor in the biosynthesis of hyaluronic acid and other glycosaminoglycans. While manufacturer data suggests significant efficacy in stimulating the production of these essential extracellular matrix components, there is a need for independent, peer-reviewed research to substantiate these claims and to fully elucidate its mechanism of action and clinical benefits. Further studies are also warranted to establish a comprehensive safety profile for this specific compound. The methodologies outlined in this guide provide a framework for future research and development in this area.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | C8H14NNa2O9P | CID 71650604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of an N-acetylglucosamine biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of N-acetylglucosamine-6-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosamine-6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), serving as a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions. The enzymatic synthesis of GlcNAc-6P offers a highly specific and efficient alternative to chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of GlcNAc-6P, focusing on the key enzyme, N-acetylglucosamine kinase (NagK). We present a compilation of kinetic data for NagK from various sources, detailed experimental protocols for enzyme production, activity assays, and product purification, along with visualizations of the core biochemical pathways and experimental workflows.
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar involved in a multitude of biological processes. Its phosphorylated derivative, N-acetylglucosamine-6-phosphate (GlcNAc-6P), is the first committed intermediate in the hexosamine biosynthetic pathway (HBP), which ultimately leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc)[1]. UDP-GlcNAc is the universal donor substrate for N-linked and O-linked glycosylation of proteins and the synthesis of other essential glycoconjugates. The enzymatic phosphorylation of GlcNAc to GlcNAc-6P is catalyzed by the enzyme N-acetylglucosamine kinase (NagK, EC 2.7.1.59)[2][3]. This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
Given the importance of GlcNAc-6P in cellular metabolism and its role as a precursor for vital biomolecules, efficient and specific methods for its synthesis are of significant interest to researchers in glycobiology, drug discovery, and metabolic engineering. Enzymatic synthesis provides a superior alternative to chemical methods, which often involve multiple protection and deprotection steps and can result in a mixture of regioisomers.
This guide details the enzymatic synthesis of GlcNAc-6P using NagK, providing quantitative data, detailed experimental procedures, and visual aids to facilitate its implementation in a laboratory setting.
The Key Enzyme: N-acetylglucosamine Kinase (NagK)
N-acetylglucosamine kinase (NagK) is the primary enzyme responsible for the phosphorylation of GlcNAc at the 6-hydroxyl position to produce GlcNAc-6P[2][3]. NagK belongs to the ROK (Repressor, Open reading frame, Kinase) family of sugar kinases and exhibits a sequential random binding mechanism[1]. The enzyme is found in a wide range of organisms, from bacteria to mammals, highlighting its conserved and critical role in metabolism[1][4][5].
Enzymatic Reaction
The reaction catalyzed by NagK is as follows:
N-acetyl-D-glucosamine + ATP → N-acetyl-D-glucosamine-6-phosphate + ADP
This reaction is dependent on the presence of a divalent cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which acts as a cofactor[1].
Kinetic Parameters of N-acetylglucosamine Kinase
The kinetic properties of NagK vary depending on the source organism. A summary of key kinetic parameters is presented in the table below. This data is essential for designing and optimizing the enzymatic synthesis of GlcNAc-6P.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Divalent Cation | Reference |
| Escherichia coli | GlcNAc | 342 | 118 | 3900 (molecules/min/molecule) | 6.5 - 10 | Mg²⁺ | [4] |
| ATP | 896 | - | - | [4] | |||
| Plesiomonas shigelloides | GlcNAc | 230 ± 20 (KD) | - | - | - | Mg²⁺, Mn²⁺ | [1] |
| AMP-PNP (ATP analog) | 2200 ± 600 (KD) | - | - | [1] | |||
| Saccharomyces cerevisiae (Ngk1) | GlcNAc | 110 | - | 2.3 | ~8.0 | Mg²⁺, Co²⁺ | [5] |
| ATP | 1200 | - | 3.4 | [5] | |||
| Rat Liver | GlcNAc | 60 | - | - | - | - | |
| Rat Kidney | GlcNAc | 40 | - | - | - | - | |
| Candida albicans | GlcNAc | 64.97 (at 25°C) | - | 3.60 (at 25°C) | - | - | [6] |
| GlcNAc | 121.00 (at 37°C) | - | 3.52 (at 37°C) | - | - | [6] | |
| Human | GlcNAc | 450 | - | - | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the production of recombinant NagK, the enzymatic synthesis of GlcNAc-6P, and the analysis of the product.
Cloning, Expression, and Purification of Recombinant N-acetylglucosamine Kinase
This protocol is a general guideline and may require optimization based on the specific NagK gene and expression system used.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-exclusion chromatography column (optional)
-
SDS-PAGE reagents
Procedure:
-
Cloning: Amplify the NagK gene from the desired source organism using PCR and clone it into the expression vector.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain.
-
Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.
-
Purification: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged NagK protein with elution buffer. d. (Optional) For higher purity, perform size-exclusion chromatography. e. Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
Enzymatic Synthesis of N-acetylglucosamine-6-phosphate (Preparative Scale)
This protocol is designed for the production of milligram to gram quantities of GlcNAc-6P.
Materials:
-
Purified N-acetylglucosamine kinase (NagK)
-
N-acetyl-D-glucosamine (GlcNAc)
-
Adenosine triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5-8.5)
-
Reaction vessel
Procedure:
-
Reaction Setup: a. In a suitable reaction vessel, dissolve GlcNAc and ATP in Tris-HCl buffer. A typical starting concentration would be in the range of 20-100 mM for both substrates. b. Add MgCl₂ to a final concentration of 10-20 mM. c. Equilibrate the reaction mixture to the optimal temperature for the specific NagK being used (often around 30-37°C).
-
Enzyme Addition: a. Add the purified NagK to the reaction mixture to initiate the reaction. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Reaction Monitoring: a. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them for the formation of GlcNAc-6P and the consumption of ATP. This can be done using methods like HPLC or a coupled enzyme assay (see section 3.3).
-
Reaction Termination: a. Once the reaction has reached completion (or the desired conversion), terminate the reaction by heating (e.g., 95°C for 5 minutes) to denature the enzyme, followed by centrifugation to remove the precipitated protein. Alternatively, the reaction can be stopped by adding a quenching agent like perchloric acid followed by neutralization.
N-acetylglucosamine Kinase Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay continuously monitors the production of ADP, which is coupled to the oxidation of NADH.
Materials:
-
Purified N-acetylglucosamine kinase (NagK)
-
N-acetyl-D-glucosamine (GlcNAc)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Initiation of Reaction: a. Add a known amount of purified NagK and GlcNAc to a cuvette containing the reaction mixture. b. Initiate the reaction by adding ATP.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is proportional to the rate of ADP production and thus to the NagK activity.
-
Calculation: The specific activity of NagK can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Purification and Analysis of N-acetylglucosamine-6-phosphate
Purification by Ion-Exchange Chromatography:
-
After terminating the synthesis reaction and removing the denatured enzyme, the reaction mixture can be loaded onto an anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger).
-
Wash the column with a low-salt buffer to remove unreacted GlcNAc and other non-charged components.
-
Elute the bound GlcNAc-6P using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).
-
Collect fractions and analyze for the presence of GlcNAc-6P.
-
Pool the fractions containing pure GlcNAc-6P and desalt if necessary.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., anion-exchange or mixed-mode) can be used to separate and quantify GlcNAc-6P from the reaction mixture[7]. Detection can be achieved using UV absorbance (for the adenine (B156593) ring of ADP and ATP) or coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of GlcNAc-6P in complex mixtures[7][8][9].
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can also be employed for the analysis of GlcNAc and its phosphorylated derivatives[10][11].
Visualization of Pathways and Workflows
General Experimental Workflow for Enzymatic Synthesis of GlcNAc-6P
Role of GlcNAc-6P in the Hexosamine Biosynthetic Pathway (HBP)
Conclusion
The enzymatic synthesis of N-acetylglucosamine-6-phosphate using N-acetylglucosamine kinase represents a robust and highly specific method for producing this key metabolic intermediate. This guide has provided a comprehensive overview of the process, including detailed kinetic data for NagK from various organisms, step-by-step experimental protocols for enzyme production, synthesis, and purification of GlcNAc-6P, and clear visualizations of the underlying biochemistry and experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, biochemistry, and drug development, enabling the efficient and reliable production of GlcNAc-6P for a wide range of research applications. The continued study and engineering of NagK and other related enzymes will undoubtedly lead to further improvements in the biocatalytic production of important sugar phosphates.
References
- 1. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. N-Acetyl-D-Glucosamine Kinase Is a Component of Nuclear Speckles and Paraspeckles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and biochemical characterization of a novel N-acetylglucosamine kinase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Analysis of Urinary Oligosaccharides and Glycoamino Acids for the Diagnosis of Mucopolysaccharidosis and Glycoproteinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Disodium Acetyl Glucosamine Phosphate: A Deep Dive into its Function in the Extracellular Matrix
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403) (DAGP), a phosphorylated derivative of N-acetylglucosamine (NAG), is emerging as a potent bioactive ingredient in the field of dermatology and regenerative medicine. Its primary role lies in the modulation and regeneration of the extracellular matrix (ECM), the intricate network of proteins and polysaccharides that provides structural and biochemical support to cells and tissues. This technical guide provides a comprehensive overview of the function of DAGP in the ECM, with a focus on its mechanism of action, quantitative effects on key matrix components, and the signaling pathways it orchestrates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of DAGP for applications in skin health, anti-aging, and tissue repair.
Mechanism of Action: A Precursor and Bio-Energizer for Extracellular Matrix Synthesis
Disodium Acetyl Glucosamine Phosphate is a bioengineered molecule designed to deliver N-acetylglucosamine-6-phosphate (NAG6P) to the skin.[1][2] This phosphorylated form of N-acetylglucosamine serves as a direct precursor for the biosynthesis of essential glycosaminoglycans (GAGs), most notably hyaluronic acid (HA).[3][4] The presence of the phosphate group is believed to provide an energy source for the cellular machinery involved in HA synthesis, potentially making it more efficient than its non-phosphorylated counterpart, N-acetylglucosamine.[3]
Hyaluronic acid is a critical component of the ECM, responsible for maintaining tissue hydration, viscoelasticity, and facilitating cell migration and proliferation.[3][5] By providing a readily available building block, DAGP stimulates fibroblasts to increase their production of HA and other GAGs, thereby replenishing the ECM and contributing to a more youthful and hydrated skin appearance.[3][6] Furthermore, DAGP has been shown to improve the cohesion between skin cells and reinforce the dermal-epidermal junction (DEJ), which is crucial for maintaining skin's structural integrity.[3][7]
Quantitative Effects on Extracellular Matrix Components
The efficacy of this compound in modulating the extracellular matrix has been demonstrated through various in-vitro and ex-vivo studies. While much of the publicly available quantitative data comes from the manufacturer of a commercially available form of DAGP (NovHyal™ Biotech G), studies on the closely related N-acetylglucosamine provide further evidence of its positive effects on the ECM.
| Test Substance | Model | Parameter Measured | Result | Source |
| This compound (NovHyal™) | In-vitro/Ex-vivo | Glycosaminoglycan (GAG) Production | 84% increase in 10 days | [1][2] |
| This compound (NovHyal™) | In-vitro/Ex-vivo | Hyaluronic Acid Synthesis | 282% increase in 2 days | [1][2] |
| N-acetylglucosamine (10 mmol L-1) | In-vitro (Human Skin Fibroblasts) | Collagen Synthesis | 33% increase | [6] |
| N-acetylglucosamine (10 mmol L-1) | In-vitro (Human Skin Fibroblasts) | Hyaluronic Acid Synthesis | 107% increase | [6] |
These findings highlight the significant potential of DAGP and its precursor to stimulate the production of key ECM components, leading to improved skin hydration, firmness, and elasticity.
Signaling Pathways Modulated by this compound
The effects of this compound on the extracellular matrix are mediated through the activation of specific signaling pathways within dermal fibroblasts. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and the CD44 receptor signaling cascades.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of ECM protein synthesis, including collagen.[8][9] While direct studies on DAGP's interaction with this pathway are limited, research on glucosamine and its derivatives suggests a modulatory role. Glucosamine has been shown to influence TGF-β1-mediated fibroblast differentiation.[8][10] It is hypothesized that DAGP, by providing a substrate for GAG synthesis, can influence the cellular response to TGF-β, leading to an increase in collagen production. The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen.[9]
CD44 Signaling Pathway
CD44 is the primary cell surface receptor for hyaluronic acid.[11][12] The binding of HA to CD44 initiates a downstream signaling cascade that regulates various cellular processes, including cell adhesion, migration, and proliferation.[13][14] By stimulating the synthesis of hyaluronic acid, DAGP indirectly activates the CD44 signaling pathway. This activation can lead to the reorganization of the actin cytoskeleton and the activation of downstream effectors such as Rho GTPases (RhoA and Rac1) and protein kinases, which in turn promote fibroblast activity and ECM remodeling.[12][15]
Experimental Protocols
The following are generalized methodologies for key experiments cited or relevant to the study of this compound's effect on the extracellular matrix.
Quantification of Hyaluronic Acid Synthesis in Fibroblast Culture
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of hyaluronic acid secreted by fibroblasts in culture.
1. Cell Culture and Treatment:
- Culture human dermal fibroblasts in appropriate growth medium until they reach a desired confluency.
- Starve the cells in a low-serum medium for 24 hours to synchronize their growth phase.
- Treat the cells with varying concentrations of this compound or a vehicle control in fresh low-serum medium.
- Incubate for a specified period (e.g., 48-72 hours).
2. Sample Collection:
- Collect the cell culture supernatant.
- Centrifuge the supernatant to remove any cellular debris.
3. ELISA Procedure (using a commercial HA ELISA kit):
- Prepare HA standards and samples according to the kit's instructions.[16][17][18][19][20]
- Add standards and samples to the wells of the microplate pre-coated with an HA binding protein.
- Add a biotinylated HA detector antibody and incubate.
- Wash the plate to remove unbound reagents.
- Add a streptavidin-HRP conjugate and incubate.
- Wash the plate again.
- Add a substrate solution (e.g., TMB) and incubate until color develops.
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the HA standards against their known concentrations.
- Determine the concentration of HA in the samples by interpolating their absorbance values on the standard curve.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Culture [label="Culture Fibroblasts", fillcolor="#F1F3F4", fontcolor="#202124"];
Starve [label="Serum Starvation", fillcolor="#F1F3F4", fontcolor="#202124"];
Treat [label="Treat with DAGP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Collect [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];
ELISA [label="Perform HA ELISA", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Culture;
Culture -> Starve;
Starve -> Treat;
Treat -> Collect;
Collect -> ELISA;
ELISA -> Analyze;
Analyze -> End;
}
Quantification of Collagen Production using Sircol Assay
This protocol describes the use of the Sircol™ Soluble Collagen Assay to quantify newly synthesized, soluble collagen from cell culture supernatants.[21][22][23][24]
1. Cell Culture and Sample Preparation:
- Follow the same cell culture and treatment protocol as described for the HA synthesis assay.
- Collect the cell culture supernatant.
2. Sircol Assay Procedure:
- Add Sircol™ Dye Reagent to the samples, standards, and blanks. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
- Incubate to allow the collagen-dye complex to precipitate.
- Centrifuge the samples to pellet the collagen-dye complex.
- Discard the supernatant and wash the pellet to remove unbound dye.
- Add Alkali Reagent to dissolve the pellet and release the bound dye.
- Transfer the colored solution to a microplate.
3. Absorbance Measurement and Data Analysis:
- Read the absorbance at 555 nm using a microplate reader.
- Generate a standard curve using the collagen standard provided in the kit.
- Calculate the collagen concentration in the samples based on the standard curve.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prepare_Samples [label="Prepare Cell Culture\nSupernatant Samples", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Dye [label="Add Sircol Dye Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
Precipitate [label="Precipitate Collagen-Dye\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
Isolate [label="Isolate and Wash Pellet", fillcolor="#F1F3F4", fontcolor="#202124"];
Dissolve [label="Dissolve Pellet in\nAlkali Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
Measure [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Samples;
Prepare_Samples -> Add_Dye;
Add_Dye -> Precipitate;
Precipitate -> Isolate;
Isolate -> Dissolve;
Dissolve -> Measure;
Measure -> Analyze;
Analyze -> End;
}
<b>Caption: Workflow for quantifying soluble collagen production.
Conclusion
This compound is a promising bioactive ingredient with a clear and scientifically supported mechanism of action within the extracellular matrix. By serving as an energized precursor to hyaluronic acid and other vital GAGs, it effectively stimulates their synthesis in dermal fibroblasts. This, in turn, activates key signaling pathways, such as the TGF-β and CD44 pathways, leading to increased collagen production and enhanced fibroblast activity. The cumulative effect is a fortified and rejuvenated extracellular matrix, resulting in improved skin hydration, elasticity, and a reduction in the visible signs of aging. The quantitative data, though primarily from manufacturer-led studies at present, strongly supports these conclusions. Further independent research is warranted to fully elucidate the dose-dependent effects and to explore the full therapeutic potential of this innovative molecule in dermatology and tissue engineering. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. Drug development professionals can leverage this understanding to formulate next-generation skincare and regenerative medicine products that target the fundamental processes of ECM homeostasis.
References
- 1. Reduction in the appearance of facial hyperpigmentation by topical N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deverauxspecialties.com [deverauxspecialties.com]
- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 4. NovHyal™ Biotech G | Givaudan [givaudan.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. N-Acetylglucosamine modulates function of the skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine impedes transforming growth factor β1-mediated corneal fibroblast differentiation by targeting Krüppel-like factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Glucosamine impedes transforming growth factor β1-mediated corneal fibroblast differentiation by targeting Krüppel-like factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD44 signaling in skin wound healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions [escholarship.org]
- 15. Novel CD44-downstream signaling pathways mediating breast tumor invasion [ijbs.com]
- 16. Hyaluronic Acid ELISA Kit (ab287799) is not available | Abcam [abcam.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. cloud-clone.com [cloud-clone.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 22. Sircol™ Soluble Collagen Assay, (Standard Kit Size) | BioVendor R&D [biovendor.com]
- 23. interchim.fr [interchim.fr]
- 24. researchgate.net [researchgate.net]
The Pivotal Role of Phosphorylated N-Acetylglucosamine in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosamine (GlcNAc), a fundamental monosaccharide, undergoes phosphorylation to become a critical precursor for the hexosamine biosynthetic pathway (HBP). This pathway culminates in the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. This dynamic post-translational modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins is increasingly recognized as a key regulator of a vast array of cellular processes. It engages in a complex and extensive crosstalk with phosphorylation, another major post-translational modification, to fine-tune cellular signaling, transcription, and metabolism. Dysregulation of this interplay is implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological significance of phosphorylated N-acetylglucosamine, detailing the metabolic pathways it fuels, its intricate relationship with phosphorylation, and its role in disease. Furthermore, this guide furnishes detailed experimental protocols for the study of O-GlcNAcylation and presents key quantitative data to facilitate further research and therapeutic development in this burgeoning field.
The Hexosamine Biosynthetic Pathway: A Nexus of Cellular Metabolism
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] The entry point of N-acetylglucosamine into this pathway is through its phosphorylation. The end product of the HBP is UDP-GlcNAc, the high-energy sugar nucleotide that is the sole donor for O-GlcNAcylation.[2][3] The synthesis of UDP-GlcNAc from glucose involves several key enzymatic steps.[1][2]
The key enzymes involved in the terminal steps of UDP-GlcNAc synthesis are:
-
N-acetylglucosamine kinase (NAGK): Phosphorylates GlcNAc to GlcNAc-6-phosphate.
-
Phosphoacetylglucosamine mutase (PGM3/AGM1): Catalyzes the conversion of N-acetyl-D-glucosamine 6-phosphate to N-acetyl-glucosamine 1-phosphate.[4][5]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): Catalyzes the final step, converting UTP and N-acetyl-glucosamine 1-phosphate into UDP-GlcNAc.[1][6][7]
The availability of UDP-GlcNAc is a critical determinant of the extent of protein O-GlcNAcylation and is highly sensitive to the nutrient status of the cell.[8]
The Dynamic Interplay Between O-GlcNAcylation and Phosphorylation
O-GlcNAcylation and phosphorylation are two of the most abundant and dynamic post-translational modifications in the cell. Both modifications occur on serine and threonine residues of proteins and can cycle rapidly in response to cellular stimuli.[9][10] This sets the stage for a complex interplay, or "crosstalk," between these two modifications, which can manifest in several ways:
-
Reciprocal Occupancy: O-GlcNAc and phosphate (B84403) can compete for the same or proximal serine/threonine residues on a protein.[11][12] This "yin-yang" relationship can directly switch a protein's function on or off.
-
Regulation of Enzyme Activity: The enzymes that add and remove O-GlcNAc (OGT and OGA) are themselves regulated by phosphorylation.[11] Conversely, many kinases and phosphatases are modified and regulated by O-GlcNAcylation.[9][11]
-
Altered Subcellular Localization: The phosphorylation or O-GlcNAcylation state of a protein can influence its localization within the cell, for example, by promoting or inhibiting nuclear import or export.[13][14]
-
Modulation of Protein Stability: The interplay between these modifications can affect protein stability by influencing ubiquitination and subsequent proteasomal degradation.[12]
This intricate crosstalk allows cells to integrate nutritional status with signaling pathways, thereby coordinating complex cellular responses.
Implications in Health and Disease
The critical role of O-GlcNAcylation as a nutrient sensor and its extensive crosstalk with phosphorylation mean that its dysregulation is implicated in a wide range of chronic diseases.[11][15]
-
Diabetes and Insulin (B600854) Resistance: Increased flux through the HBP in hyperglycemic conditions leads to elevated O-GlcNAcylation of proteins in the insulin signaling pathway, contributing to insulin resistance.[8]
-
Neurodegenerative Diseases: Aberrant O-GlcNAcylation of key neuronal proteins, such as tau and amyloid precursor protein, is linked to the pathology of Alzheimer's disease and other neurodegenerative conditions.[16] Increased O-GlcNAcylation has been shown to be neuroprotective in some models.[16]
-
Cancer: O-GlcNAcylation is frequently elevated in cancer cells and plays a role in regulating the activity of oncogenes and tumor suppressors, such as c-Myc.[17] It also contributes to metabolic reprogramming in cancer cells, promoting their proliferation and survival.[17]
-
Cardiovascular Disease: O-GlcNAcylation is involved in the regulation of cardiac function and has been implicated in cardiovascular diseases.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to UDP-GlcNAc levels and the kinetic parameters of the O-GlcNAc cycling enzymes.
Table 1: UDP-GlcNAc Concentrations in Various Cell Lines and Tissues
| Cell Line/Tissue | UDP-GlcNAc Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| 293T cells | ~130 pmol/10^6 cells | [18] |
| NIH/3T3 cells | ~60 pmol/10^6 cells | [18] |
| HCT116 cells | ~100 pmol/10^6 cells | [18] |
| AML12 cells | ~200 pmol/10^6 cells | [18] |
| Hepa1-6 cells | ~300 pmol/10^6 cells | [18] |
| HeLa cells | ~520 pmol/10^6 cells | [18] |
| Mouse Liver | ~1.5 nmol/mg protein | [19] |
| Mouse Heart | ~0.5 nmol/mg protein | [19] |
| Mouse Brain | ~1.0 nmol/mg protein | [19] |
Table 2: Kinetic Parameters of Human OGT and OGA for Various Protein Substrates
| Enzyme | Substrate | Km,app (µM) | kcat/Km (M-1s-1) | Reference |
| OGT | Nup62 | 1.8 ± 0.4 | 1.1 x 104 | [20] |
| TAB1 | 4.4 ± 1.1 | 4.8 x 103 | [20] | |
| Tau | 13 ± 2 | 1.6 x 103 | [20] | |
| CaMKIV | 1.1 ± 0.3 | 1.5 x 104 | [20] | |
| CARM1 | 2.1 ± 0.5 | 7.6 x 103 | [20] | |
| OGA | O-GlcNAc-Nup62 | 2.8 ± 0.5 | 1.8 x 104 | [20] |
| O-GlcNAc-TAB1 | 3.1 ± 0.6 | 1.6 x 104 | [20] | |
| O-GlcNAc-Tau | 2.5 ± 0.4 | 2.0 x 104 | [20] | |
| O-GlcNAc-CaMKIV | 2.9 ± 0.5 | 1.7 x 104 | [20] | |
| O-GlcNAc-CARM1 | 2.7 ± 0.4 | 1.9 x 104 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of O-GlcNAcylation.
Western Blot Detection of O-GlcNAcylated Proteins
This protocol describes the detection of total or protein-specific O-GlcNAcylation by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), protein-specific antibody, loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-O-GlcNAc at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.[11]
Immunoprecipitation (IP) of O-GlcNAcylated Proteins
This protocol allows for the enrichment of a specific protein to analyze its O-GlcNAcylation status.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with inhibitors
-
Protein A/G agarose (B213101) beads
-
Primary antibody for the protein of interest
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells as described in the Western blot protocol.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Capture: Add fresh protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with an anti-O-GlcNAc antibody.
Chemoenzymatic Labeling and Enrichment for Mass Spectrometry
This method allows for the specific labeling and enrichment of O-GlcNAcylated proteins for identification and site mapping by mass spectrometry.
Materials:
-
Recombinant mutant β-1,4-galactosyltransferase (Y289L GalT)[9]
-
UDP-N-azidoacetylgalactosamine (UDP-GalNAz)[9]
-
Biotin-alkyne probe
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, reducing agent like sodium ascorbate, ligand like TBTA)[7]
-
Streptavidin-agarose beads
-
Trypsin
-
Mass spectrometer
Procedure:
-
Protein Extraction: Extract proteins from cells or tissues.
-
Chemoenzymatic Labeling: Incubate the protein lysate with Y289L GalT and UDP-GalNAz to transfer an azide (B81097) group onto O-GlcNAc moieties.[7][16]
-
Click Chemistry: Add the biotin-alkyne probe and CuAAC reagents to covalently attach biotin to the azide-labeled proteins.[7]
-
Enrichment: Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the O-GlcNAcylated proteins.
-
On-bead Digestion: Wash the beads extensively and perform an on-bead tryptic digest of the captured proteins.
-
Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS. O-GlcNAc sites can be identified using fragmentation methods like Electron Transfer Dissociation (ETD) which preserves the labile glycosidic bond.[21]
Conclusion
Phosphorylated N-acetylglucosamine is a cornerstone of a critical cellular nutrient sensing and signaling pathway. Its conversion to UDP-GlcNAc fuels the dynamic post-translational modification, O-GlcNAcylation, which engages in a profound and intricate crosstalk with phosphorylation to regulate a vast landscape of cellular processes. The dysregulation of this interplay is a common feature in the pathology of major chronic diseases, highlighting the O-GlcNAc signaling axis as a promising area for therapeutic intervention. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to further unravel the complexities of O-GlcNAcylation and harness its therapeutic potential.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Article [protein.bio.msu.ru]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 19. biorxiv.org [biorxiv.org]
- 20. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Science of Youthful Skin: A Technical Deep Dive into Disodium Acetyl Glucosamine Phosphate
For Immediate Release
ZURICH, Switzerland – December 21, 2025 – In the ever-evolving landscape of cosmetic science, the quest for potent, bio-active ingredients that can effectively combat the signs of aging is paramount. One such molecule that has garnered significant attention is Disodium (B8443419) Acetyl Glucosamine Phosphate, a bio-engineered derivative of a natural skin component. This in-depth guide provides a technical exploration of its discovery, history, mechanism of action, and the scientific evidence supporting its role in skin rejuvenation, tailored for researchers, scientists, and drug development professionals.
Introduction: A Bio-Engineered Approach to Skin Health
Disodium Acetyl Glucosamine Phosphate is the disodium salt of N-acetyl-glucosamine-6-phosphate (NAG6P), a key precursor in the biosynthesis of hyaluronic acid and other essential glycosaminoglycans (GAGs) within the skin.[1][2] Marketed commercially as NovHyal® Biotech G by Givaudan Active Beauty (formerly Induchem), this ingredient is produced through a biotechnological process involving the enzymatic phosphorylation of natural N-acetyl-glucosamine.[3][4] This process enhances its bioavailability and efficacy as a skin conditioning agent.
Chemical Identity:
| Property | Value |
| INCI Name | This compound |
| CAS Number | 102029-88-9 |
| Chemical Formula | C₈H₁₄NNa₂O₉P |
| Description | The disodium salt of the organic compound N-acetyl-glucosamine-6-phosphate. |
The Genesis of a Skin Rejuvenator: Discovery and History
While N-acetyl-glucosamine itself has a well-documented history in biomedical research for its role in various biological processes, the specific development of this compound for cosmetic applications is a more recent advancement spearheaded by the cosmetic ingredient industry. The innovation lies in the phosphorylation of N-acetyl-glucosamine to create a more direct and potent precursor for GAG synthesis in the skin. This bio-engineering approach was pioneered by Induchem, a Swiss company later acquired by Givaudan. The trade name NovHyal® suggests a "new" approach to hyaluronic acid synthesis. While the precise timeline and individual scientists behind its initial discovery are not extensively publicized in peer-reviewed literature, its emergence as a commercial ingredient can be traced through industry presentations and product launches.
Mechanism of Action: Fueling the Skin's Hyaluronic Acid Factory
The primary mechanism of action of this compound is its role as a direct precursor in the hexosamine biosynthesis pathway, which is responsible for the production of all amino sugars, including the building blocks of GAGs. By providing a readily available source of N-acetyl-glucosamine-6-phosphate, the ingredient is claimed to bypass several enzymatic steps required from glucose, thereby efficiently fueling the synthesis of hyaluronic acid and other GAGs like chondroitin (B13769445) sulfate (B86663) and dermatan sulfate.
Scientific Evidence and Experimental Data
The efficacy of this compound is primarily supported by in-vitro and ex-vivo studies conducted by the manufacturer. While independent, peer-reviewed clinical data is limited, the available information points towards a significant impact on the skin's matrix components.
Table 1: Summary of Manufacturer's Efficacy Data (In-Vitro/Ex-Vivo)
| Parameter | Result | Test Duration | Source |
| Glycosaminoglycan (GAG) Production | 84% Increase | 10 Days | [2] |
| Hyaluronic Acid Synthesis | 282% Increase | 2 Days | [2] |
Experimental Protocols
While detailed, step-by-step protocols for the manufacturer's studies are proprietary, a general understanding of the methodologies can be inferred from standard dermatological research practices.
4.1.1. In-Vitro Assessment of GAG and Hyaluronic Acid Synthesis
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.
-
Treatment: The cultured cells are treated with a solution containing this compound at a specified concentration. A control group is treated with a vehicle solution.
-
Incubation: The cells are incubated for a predetermined period (e.g., 2 and 10 days).
-
Quantification of GAGs: The amount of sulfated GAGs in the cell culture medium and cell lysate is quantified using a colorimetric assay, such as the 1,9-dimethylmethylene blue (DMMB) assay.
-
Quantification of Hyaluronic Acid: The concentration of hyaluronic acid is determined using an enzyme-linked immunosorbent assay (ELISA) specific for hyaluronic acid.
-
Data Analysis: The results from the treated group are compared to the control group to determine the percentage increase in GAG and hyaluronic acid synthesis.
Applications in Drug Development and Cosmetics
The primary application of this compound is in the cosmetic and dermatology fields for topical anti-aging and skin hydration products. Its ability to potentially boost the skin's natural production of hyaluronic acid makes it a compelling alternative or adjunct to the topical application of hyaluronic acid itself. For drug development professionals, its role in modulating the extracellular matrix could be of interest in areas such as wound healing and tissue regeneration.
Conclusion and Future Directions
This compound represents a targeted, bio-engineered approach to enhancing the skin's own regenerative capabilities. The available data, primarily from the manufacturer, suggests a potent effect on the synthesis of key extracellular matrix components. However, for its full potential to be realized and accepted by the broader scientific and medical communities, further independent, peer-reviewed clinical studies are necessary. These studies should aim to quantify its in-vivo effects on skin hydration, elasticity, and wrinkle reduction, and to elucidate its long-term safety and efficacy. As our understanding of skin biology deepens, such targeted precursors are likely to play an increasingly important role in the future of dermatology and cosmetic science.
References
Methodological & Application
Application Notes and Protocols for Disodium Acetyl Glucosamine Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate is a phosphorylated, bioavailable derivative of N-acetylglucosamine, a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) such as hyaluronic acid (HA).[1][2] In cell culture applications, particularly in dermatological and connective tissue research, it serves as a potent stimulator of extracellular matrix (ECM) production. By providing a direct precursor for the hyaluronic acid synthesis pathway, it bypasses the rate-limiting steps of glucose conversion, leading to enhanced production of HA and other GAGs.[1][3] This, in turn, promotes cell proliferation, hydration, and the synthesis of collagen, making it a valuable tool for studying skin aging, wound healing, and tissue regeneration.[4][5]
Mechanism of Action
Disodium Acetyl Glucosamine Phosphate is readily taken up by cells and enters the hexosamine biosynthetic pathway as N-acetylglucosamine-6-phosphate (NAG-6-P). This molecule is a key intermediate in the synthesis of UDP-N-acetylglucosamine, a critical substrate for the enzymes hyaluronan synthase (HAS) and other glycosyltransferases. By supplementing the intracellular pool of NAG-6-P, the compound directly fuels the production of hyaluronic acid and other essential GAGs, which are integral components of the extracellular matrix.[1][2] Increased HA and GAG synthesis supports the structural integrity of the ECM, enhances tissue hydration, and can indirectly stimulate collagen production.[3][4]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of N-acetylglucosamine and its derivatives on key cellular and extracellular matrix components based on in-vitro studies.
Table 1: Effect on Glycosaminoglycan (GAG) and Hyaluronic Acid (HA) Synthesis
| Parameter | Fold Increase / Percentage Change | Treatment Duration | Cell/Tissue Type | Reference |
| GAG Production | 84% Increase | 10 days | Skin Equivalent Cultures | [2] |
| Hyaluronic Acid Synthesis | 282% Increase | 2 days | Skin Equivalent Cultures | [2] |
| Hyaluronic Acid Production | ~2-4 fold Increase | 2 days | Human Osteoarthritic Synovium Explants | [6] |
Table 2: Effect on Gene Expression
| Gene | Regulation | Cell Type | Reference |
| Hyaluronan Synthase (HAS) 1, 2, 3 | No significant change | Human Dermal Fibroblasts | [7] |
| Matrix Metalloproteinase 13 (MMP13) | Strong Inhibition (in combination with PDRN) | Dermal Fibroblasts | [8][9] |
| Insulin-Like Growth Factor I (IGF-I) | Strong Inhibition (in combination with PDRN) | Dermal Fibroblasts | [8][9] |
Signaling and Metabolic Pathways
The primary mechanism of this compound is through its integration into the hexosamine biosynthetic pathway, providing a direct substrate for GAG synthesis.
References
- 1. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A quantitative in vitro collagen uptake assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of glucosamine and nucleotide association on fibroblast: extracellular matrix gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Disodium Acetyl Glucosamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403) is a phosphorylated derivative of N-acetylglucosamine, a key monosaccharide in various biological processes. It serves as a crucial intermediate in the biosynthesis of glycoproteins and glycosaminoglycans, such as hyaluronic acid and chondroitin (B13769445) sulfate.[1] Accurate quantification of Disodium Acetyl Glucosamine Phosphate is essential for research in glycobiology, drug development, and quality control of pharmaceutical and cosmetic formulations. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound, often analyzed as its anionic form, N-acetylglucosamine phosphate, can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors is a robust method for quantifying higher concentrations of the analyte in relatively clean sample matrices like pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for complex biological samples where the analyte is present at low concentrations.
-
Enzymatic Assays can be employed for specific quantification, often involving coupled enzyme reactions that lead to a measurable change in absorbance or fluorescence.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of acetyl glucosamine derivatives.
| Analytical Method | Analyte | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| HPLC-UV | Glucosamine HCl | Pharmaceutical Formulations | 1.88 - 5.62 mg/mL | 0.037 mg/mL | 0.149 mg/mL | Robust, widely available |
| HPLC-UV | N-acetylglucosamine | Cosmetic Formulations | 40 - 80 µg/mL | 10 µg/mL | 40 µg/mL | Good for quality control |
| HPLC-UV | N-acetylglucosamine | Microemulsion | - | 0.35 µg/mL | 0.67 µg/mL | Suitable for formulation analysis |
| LC-MS/MS | N-acetylglucosamine | Human Plasma | 20 - 1280 ng/mL | - | 20 ng/mL | High sensitivity and specificity |
| LC-MS/MS | Glucosamine | Human Plasma & Urine | 0.012 - 8.27 µg/mL (plasma) | - | 12 ng/mL (plasma) | Excellent for bioanalysis |
Signaling Pathway: The Hexosamine Biosynthetic Pathway
This compound is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation of proteins and lipids.[2][3]
Figure 1. The Hexosamine Biosynthetic Pathway.
Experimental Workflows and Protocols
Experimental Workflow: LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Figure 2. LC-MS/MS Quantification Workflow.
Protocol 1: HPLC-UV Method for Quantification in Formulations
This protocol is adapted for the quantification of N-acetylglucosamine in cosmetic formulations and can be modified for this compound.[4]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with UV detector.
-
ZIC®-pHILIC column (150 mm × 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (B52724) (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Deionized water.
-
This compound standard.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 15 mM aqueous KH2PO4 (70:30, v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 10 ± 1°C.[4]
-
Detection Wavelength: 195 nm.
-
Injection Volume: 20 µL.[4]
3. Standard Solution Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 40 to 80 µg/mL).[4]
4. Sample Preparation
-
Accurately weigh a portion of the formulation.
-
Disperse the sample in a known volume of mobile phase.
-
Vortex and sonicate to ensure complete dissolution of the analyte.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
5. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Biological Samples
This protocol is based on a method for the quantification of N-acetylglucosamine in human plasma and can be adapted for this compound.[5]
1. Instrumentation and Materials
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Hypersil Silica column (150 mm x 2 mm, 5 µm) or equivalent.[5]
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Deionized water.
-
This compound standard.
-
Internal standard (e.g., ¹³C₆-N-acetylglucosamine).[5]
2. LC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 2-10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For N-acetylglucosamine, the transition is m/z 220.3 → 118.9.[5]
3. Standard Solution Preparation
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte to construct a calibration curve.
4. Sample Preparation
-
To a 50 µL plasma sample, add 250 µL of acetonitrile containing the internal standard.[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 1 minute.[5]
-
Transfer the supernatant to an autosampler vial for injection.
5. Analysis
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
References
- 1. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application Note: HPLC-MS Analysis of Disodium Acetyl Glucosamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403). While direct experimental data for this specific compound is not widely published, this protocol is derived from established methods for closely related compounds such as N-acetylglucosamine and its phosphorylated derivatives.[1][2] The methodology employs a mixed-mode stationary phase column for effective retention and separation, coupled with tandem mass spectrometry for precise detection.[1] This document provides a comprehensive framework for researchers to develop and validate a robust analytical method for Disodium Acetyl Glucosamine Phosphate in various matrices.
Introduction
This compound, also known as N-acetyl-glucosamine-6-phosphate, is a key precursor in the biosynthesis of essential biopolymers like hyaluronic acid.[3] Its role in cellular metabolism and potential therapeutic applications necessitate accurate and reliable analytical methods for its quantification. HPLC-MS offers a powerful platform for this purpose, providing high sensitivity and specificity. This application note outlines a theoretical HPLC-MS/MS protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to guide the analysis of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate[4] |
| Molecular Formula | C₈H₁₄NNa₂O₉P[4] |
| Molecular Weight | 345.15 g/mol [4] |
| CAS Number | 102029-88-9[5] |
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (from a biological matrix):
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Method
The following parameters are proposed based on methods for similar phosphorylated monosaccharides.[1]
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | Newcrom B mixed-mode stationary phase column or equivalent HILIC column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 90% B; 1-5 min: 90% to 10% B; 5-7 min: 10% B; 7.1-10 min: 90% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Data Analysis and Quantification
Data acquisition and processing should be performed using the instrument's software. Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents the proposed mass transitions and expected performance characteristics. These values should be experimentally determined and validated.
| Parameter | Expected Value |
| Precursor Ion (m/z) | 300.06 [M-H]⁻ (based on the free acid form) |
| Product Ion 1 (m/z) | 96.96 [PO₄H]⁻ |
| Product Ion 2 (m/z) | 79.97 [PO₃]⁻ |
| Retention Time | ~ 3-5 minutes (to be determined experimentally) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity Range | 1 - 1000 ng/mL (to be confirmed) |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Signaling Pathway Diagram
This compound is a key intermediate in the hexosamine biosynthesis pathway, which leads to the formation of UDP-N-acetylglucosamine, a crucial precursor for glycosylation reactions.
Caption: Simplified hexosamine biosynthesis pathway highlighting the position of the target analyte.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the HPLC-MS analysis of this compound. The proposed methodology, based on established analytical techniques for similar compounds, offers a solid starting point for researchers. Method development and validation are essential next steps to confirm the performance characteristics and ensure the reliability of the data for specific research or drug development applications.
References
- 1. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound | C8H14NNa2O9P | CID 71650604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 102029-88-9 [thegoodscentscompany.com]
Application Notes and Protocols: DISODIUM ACETYL GLUCOSAMINE PHOSPHATE for 3D Skin Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine Phosphate is a phosphorylated derivative of N-acetylglucosamine, a monosaccharide that serves as a fundamental building block for glycosaminoglycans (GAGs) like hyaluronic acid (HA).[1][2] In dermatological research and cosmetic science, this compound is investigated for its potential to promote skin regeneration, hydration, and elasticity.[1][3] As a precursor to hyaluronic acid, this compound is thought to provide skin cells with the necessary components to boost the endogenous synthesis of this vital extracellular matrix (ECM) component.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in three-dimensional (3D) skin model research. The protocols outlined below detail methods for assessing its effects on key biomarkers of skin health and function.
Mechanism of Action: Hyaluronic Acid Synthesis
This compound enters the metabolic pathway for hyaluronic acid synthesis. Once inside the cell, it is converted to N-acetylglucosamine-6-phosphate, a key intermediate. This molecule is then transformed into UDP-N-acetylglucosamine, one of the two essential activated sugar precursors required by Hyaluronan Synthase (HAS) enzymes (HAS1, HAS2, and HAS3) to produce hyaluronic acid. By providing a direct precursor, this compound is hypothesized to bypass rate-limiting steps in the de novo synthesis of these building blocks from glucose.
Quantitative Data Summary
The following table summarizes the reported effects of a commercially available form of this compound on key skin parameters in in-vitro and ex-vivo studies. It is important to note that this data is provided by the manufacturer and further independent verification is recommended.
| Parameter | Method | Model | Treatment Duration | Result | Source |
| Glycosaminoglycan (GAG) Production | Not Specified | In-vitro/Ex-vivo | 10 days | +84% | [4] |
| Hyaluronic Acid Synthesis | Not Specified | In-vitro/Ex-vivo | 2 days | +282% | [4] |
Experimental Protocols
The following protocols are designed for use with commercially available 3D full-thickness skin models or in-house developed equivalents. Researchers should adapt these protocols based on their specific model system and experimental goals. A preliminary dose-response study is recommended to determine the optimal concentration of this compound for the chosen skin model. Based on studies with related compounds, a starting concentration range of 0.1% to 2% in the culture medium is suggested.
Experimental Workflow
Gene Expression Analysis via quantitative PCR (qPCR)
Objective: To quantify the expression of genes involved in extracellular matrix production and skin barrier function.
Materials:
-
Treated and control 3D skin models
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., HAS1, HAS2, HAS3, COL1A1, COL3A1, ELN) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Harvest the 3D skin models at predetermined time points (e.g., 24, 48, 72 hours) post-treatment.
-
Homogenize the tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for your target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Quantification of Hyaluronic Acid (HA) via ELISA
Objective: To measure the amount of hyaluronic acid synthesized and secreted by the 3D skin models.
Materials:
-
Treated and control 3D skin models and their culture media
-
Hyaluronic Acid ELISA kit
-
Protein extraction buffer
-
Plate reader
Protocol:
-
Collect the culture medium from the treated and control 3D skin models at various time points.
-
Harvest the 3D skin models and lyse the tissue using a suitable protein extraction buffer to obtain the tissue lysate.
-
Perform the Hyaluronic Acid ELISA on both the culture medium and the tissue lysate according to the manufacturer's instructions.[5][6][7]
-
Briefly, this involves adding standards and samples to a pre-coated plate, followed by incubation with a biotin-conjugated antibody and a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is measured using a plate reader.
-
Calculate the concentration of hyaluronic acid in the samples by comparing their absorbance to the standard curve.
Immunohistochemical (IHC) Analysis of Collagen and Elastin (B1584352)
Objective: To visualize and semi-quantify the deposition of collagen and elastin within the 3D skin model.
Materials:
-
Treated and control 3D skin models
-
Formalin or other suitable fixative
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Primary antibodies against Collagen I, Collagen III, and Elastin
-
Secondary antibodies conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
DAB substrate (for HRP-conjugated antibodies)
-
Mounting medium
-
Fluorescence or light microscope
Protocol:
-
Fix the 3D skin models in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks into 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding sites.
-
Incubate the sections with the primary antibody against your target protein (e.g., anti-Collagen I, anti-Elastin) overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
If using a fluorescent secondary antibody, mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
If using an HRP-conjugated secondary antibody, incubate with DAB substrate until the desired color intensity is reached, then counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the stained sections using a fluorescence or light microscope. Image analysis software can be used for semi-quantitative analysis of protein expression.
References
- 1. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 2. TOPICAL N-ACETYL GLUCOSAMINE AND NIACINAMIDE INCREASE HYALURONAN IN VITRO. • Mattek - Part of Sartorius [mattek.com]
- 3. myrevea.com [myrevea.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. Human HA ELISA kit | Cerebrospinal Fluid, Plasma, Serum [antibodies-online.com]
- 6. Hyaluronic Acid ELISA Kit (ab287799) is not available | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Disodium Acetyl Glucosamine Phosphate in Dermal Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine Phosphate is a bio-fermented derivative of N-acetylglucosamine (NAG), a fundamental building block for the synthesis of non-sulfated glycosaminoglycans (GAGs) like hyaluronic acid (HA).[1] In the context of dermatology and cosmetic science, it is explored for its potential to rejuvenate the skin by enhancing the extracellular matrix (ECM) of the dermis. This document provides an overview of its application in dermal fibroblast studies, summarizing available data and presenting generalized protocols for in vitro evaluation.
It is important to note that while this compound is commercially available, primarily under the trade name NovHyal® Biotech G, there is a limited amount of independent, peer-reviewed research specifically on this compound.[1][2][3][4][5][6] Much of the available data is provided by the manufacturer. Consequently, this document also includes data from studies on the closely related precursor, N-acetylglucosamine (NAG), to provide a broader context for its potential biological effects on dermal fibroblasts.
Data Presentation
The following tables summarize the quantitative effects of this compound and N-acetylglucosamine on key dermal fibroblast activities.
Table 1: Effects of this compound on Glycosaminoglycan (GAG) and Hyaluronic Acid (HA) Synthesis (Manufacturer's In-Vitro & Ex-Vivo Data)
| Parameter | Treatment Duration | Result (% Increase vs. Control) |
| GAGs Production | 10 days | +84% |
| Hyaluronic Acid Synthesis | 2 days | +282% |
(Data sourced from manufacturer's tests for NovHyal® Biotech G containing this compound)[7]
Table 2: Effects of N-Acetylglucosamine (NAG) on Dermal Fibroblast Function (Peer-Reviewed In-Vitro Studies)
| Parameter | NAG Concentration | Treatment Duration | Result (% Change vs. Control) |
| Collagen Synthesis | 10 mmol L⁻¹ | Not Specified | +33% |
| Hyaluronic Acid Synthesis | 10 mmol L⁻¹ | Not Specified | +107% |
| Interleukin-6 Synthesis | 10 mmol L⁻¹ | Not Specified | -22% |
| Wound Healing (Cell Layer Repair) | 10 mmol L⁻¹ | Not Specified | +34% |
| Population Doubling Time (Senescence) | 10 mmol L⁻¹ | Not Specified | -70% |
| Fibroblast Proliferation | 24.4 µg/mL | 72 hours | +223% |
(Data extrapolated from studies on N-acetylglucosamine)[8][9]
Signaling Pathways and Mechanisms
This compound is proposed to act primarily as a precursor for the biosynthesis of hyaluronic acid in dermal fibroblasts. By providing a readily available source of acetyl glucosamine, it is thought to fuel the enzymatic machinery responsible for HA production, thereby helping to maintain skin hydration and turgor.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound on human dermal fibroblasts in vitro. These should be adapted and optimized based on specific experimental goals and laboratory conditions.
Cell Culture and Maintenance of Human Dermal Fibroblasts (HDFs)
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) from a reputable supplier.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA. Use cells at a low passage number (e.g., 3-8) for experiments to minimize senescence-related artifacts.
Assessment of Cell Proliferation (MTT Assay)
-
Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.
Quantification of Collagen Synthesis (Sircol Assay)
-
Seeding and Treatment: Seed HDFs in 6-well plates and grow to near confluency. Replace the medium with a serum-free medium containing the test compound and a positive control (e.g., TGF-β1).
-
Incubation: Incubate for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Assay Procedure: Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay. This typically involves precipitating the soluble collagen with the Sircol dye reagent, centrifuging to form a pellet, and then dissolving the pellet in an alkali reagent.
-
Measurement: Read the absorbance of the solution at 555 nm and calculate the collagen concentration based on a standard curve.
Quantification of Hyaluronic Acid Synthesis (ELISA)
-
Seeding and Treatment: Culture HDFs in a suitable format (e.g., 24-well plates) until they reach approximately 80% confluency. Treat with this compound in a serum-free medium for 24-48 hours.
-
Sample Collection: Collect the culture supernatant.
-
Assay Procedure: Use a commercially available Hyaluronic Acid ELISA kit. Follow the manufacturer's protocol, which typically involves adding the samples and standards to a microplate pre-coated with an HA-binding protein, followed by the addition of a detection antibody and substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and determine the HA concentration from a standard curve.
Conclusion
This compound shows promise as an active ingredient for stimulating key components of the dermal extracellular matrix, particularly hyaluronic acid. The available data, primarily from the manufacturer, suggests a potent effect on GAG and HA synthesis. Further independent, peer-reviewed research is warranted to fully elucidate its efficacy and mechanism of action in comparison to its precursor, N-acetylglucosamine, and other ECM-stimulating compounds. The provided protocols offer a foundational framework for researchers to conduct such investigations.
References
- 1. NovHyal™ Biotech G | Givaudan [givaudan.com]
- 2. specialchem.com [specialchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ecochem.com.co [ecochem.com.co]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis Upon Disodium Acetyl Glucosamine Phosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate is a precursor to hyaluronic acid, a key molecule in maintaining skin hydration and elasticity.[1] Understanding its influence on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic and cosmetic applications. While comprehensive gene expression data for Disodium Acetyl Glucosamine Phosphate is emerging, studies on the closely related compound N-acetylglucosamine (NAG) provide valuable insights into its potential effects on skin cells. These application notes provide a framework for analyzing the effects of this compound on gene expression, with a focus on genes related to extracellular matrix dynamics, pigmentation, and hyaluronic acid synthesis.
Data Presentation: Gene Expression Changes
The following tables summarize quantitative data from studies on glucosamine and N-acetylglucosamine (NAG), which can serve as a reference for expected changes upon treatment with this compound.
Table 1: Effect of Glucosamine on Matrix Metalloproteinase (MMP) Gene Expression in Human Chondrocytes
| Gene | Treatment | Fold Change vs. Control | Reference |
| MMP-1 | IL-1β | ~80-fold increase | [2] |
| IL-1β + 10 mM Glucosamine | Significant decrease | [2] | |
| MMP-13 | IL-1β | ~80-fold increase | [2] |
| IL-1β + 10 mM Glucosamine | Significant decrease | [2] | |
| MMP-3 | IL-1β | ~180-fold increase | [2] |
| IL-1β + 10 mM Glucosamine | Significant decrease | [2] |
Table 2: Effect of Glucosamine on Collagen and SIRT1 Gene Expression in a Human Chondrocyte Cell Line
| Gene | Treatment | Result | Reference |
| COL2A1 | Glucosamine (0.1-10 mM) | Marked increase in mRNA expression | [3] |
| SIRT1 | Glucosamine (0.1-10 mM) | Enhanced mRNA and protein levels | [3] |
Table 3: Gene Expression Changes in Skin Equivalent Cultures Treated with N-acetylglucosamine (NAG)
| Gene Category | Effect of NAG Treatment | Reference |
| Pigmentation-relevant genes | Down-regulation or up-regulation observed | [4][5] |
| Chaperonin-containing TCP1 | Down-regulated | [6] |
Signaling Pathways
Diagram 1: N-acetylglucosamine (NAG) Influencing Cellular Signaling
This diagram illustrates how N-acetylglucosamine (NAG), a related compound to this compound, can influence intracellular signaling pathways, impacting transcription factors and protein function.
References
- 1. d-nb.info [d-nb.info]
- 2. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic expression changes induced by topical N-acetyl glucosamine in skin equivalent cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. episkin.com [episkin.com]
- 6. researchgate.net [researchgate.net]
In Vitro Efficacy of Disodium Acetyl Glucosamine Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate (DAGP) is a bio-engineered derivative of N-acetylglucosamine-6-phosphate (NAG6P), a fundamental building block for glycosaminoglycans (GAGs) and hyaluronan in the skin.[1][2] As a precursor to hyaluronic acid, DAGP is proposed to support the skin's natural hydration processes, improve cell cohesion, and reinforce the dermal-epidermal junction.[2][3] In vitro and ex vivo studies have suggested that DAGP can significantly boost the production of GAGs and hyaluronic acid, highlighting its potential as an active ingredient in skincare and dermatological formulations.[1]
These application notes provide detailed protocols for the in vitro assessment of DAGP's efficacy, focusing on its impact on hyaluronic acid and collagen synthesis in human dermal fibroblasts.
Mechanism of Action
Disodium Acetyl Glucosamine Phosphate serves as a readily available precursor for the biosynthesis of hyaluronic acid. By supplying N-acetylglucosamine-6-phosphate to the metabolic pathway, it is thought to enhance the production of hyaluronic acid by hyaluronic acid synthases (HAS), leading to increased extracellular matrix hydration and volume. This, in turn, may indirectly support a healthier and more robust collagen network.
Experimental Protocols
The following protocols outline key in vitro assays to evaluate the efficacy of this compound.
Cell Culture and Treatment
Human dermal fibroblasts are a suitable in vitro model for assessing the effects of DAGP on extracellular matrix components.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DAGP)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Protocol:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the HDFs into 6-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
After 24 hours, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Prepare stock solutions of DAGP in a suitable vehicle (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of DAGP (e.g., 0.1%, 0.5%, 1%) in a serum-free or low-serum medium. Include a vehicle-only control group.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, collect the cell culture supernatant for hyaluronic acid and soluble collagen analysis, and lyse the cells for gene expression analysis.
Quantification of Hyaluronic Acid (ELISA)
This protocol utilizes a competitive ELISA to measure the amount of hyaluronic acid secreted into the cell culture medium.
Materials:
-
Hyaluronic Acid ELISA Kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Centrifuge the collected cell culture supernatants at 1,000 x g for 20 minutes at 2-8°C to remove any cellular debris.[4]
-
Perform the ELISA according to the manufacturer's instructions. Typically, this involves: a. Adding standards and samples to the pre-coated microplate wells. b. Incubating with a biotin-conjugated detection antibody. c. Adding streptavidin-HRP conjugate. d. Adding a substrate solution to develop the color. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of hyaluronic acid in the samples by comparing their absorbance to the standard curve.
Quantification of Soluble Collagen (Sircol Assay)
The Sircol Soluble Collagen Assay is a dye-binding method used to quantify soluble collagen in the cell culture supernatant.
Materials:
-
Sircol Soluble Collagen Assay Kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Follow the manufacturer's protocol for the Sircol assay.[5][6] A general procedure includes: a. Adding the Sircol dye reagent to the samples, which specifically binds to the collagen. b. Incubating to allow the collagen-dye complex to precipitate. c. Centrifuging to pellet the complex and removing the unbound dye. d. Adding an alkali reagent to release the bound dye. e. Measuring the absorbance of the released dye at 556 nm.[7]
-
Determine the collagen concentration in the samples from a standard curve prepared with the provided collagen standard.
Gene Expression Analysis (RT-qPCR)
Real-time quantitative PCR (RT-qPCR) is used to measure the expression levels of genes involved in hyaluronic acid and collagen synthesis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HAS1, HAS2, HAS3, COL1A1, COL1A2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[8]
-
RT-qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. b. Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the DAGP-treated groups compared to the control group. The expression of the target genes should be normalized to the expression of the housekeeping gene.
Data Presentation
The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Hyaluronic Acid and Soluble Collagen Production
| Treatment Group | Hyaluronic Acid (ng/mL) | Fold Change vs. Control | Soluble Collagen (µg/mL) | Fold Change vs. Control |
| Vehicle Control | Value | 1.0 | Value | 1.0 |
| DAGP (0.1%) | Value | Value | Value | Value |
| DAGP (0.5%) | Value | Value | Value | Value |
| DAGP (1.0%) | Value | Value | Value | Value |
Note: Based on manufacturer's data, a significant increase in hyaluronic acid synthesis (e.g., 282% in 2 days) may be observed.[9] Studies on related compounds like glucosamine hydrochloride have shown a 2-4 fold increase in HA production.[10]
Table 2: Effect of this compound on Gene Expression
| Treatment Group | Relative Gene Expression (Fold Change vs. Control) | ||||
| HAS1 | HAS2 | HAS3 | COL1A1 | COL1A2 | |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| DAGP (0.1%) | Value | Value | Value | Value | Value |
| DAGP (0.5%) | Value | Value | Value | Value | Value |
| DAGP (1.0%) | Value | Value | Value | Value | Value |
Note: While some studies on glucosamine did not show altered HAS gene expression, it is a key target to investigate for DAGP.[10][11] Increased expression of collagen genes such as COL1A1 would indicate a positive effect on the collagen matrix.[12]
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. By quantifying its effects on hyaluronic acid and collagen synthesis at both the protein and gene expression levels, researchers and drug development professionals can gain valuable insights into its potential as a beneficial ingredient for skin health and rejuvenation.
References
- 1. ELISA Protocol [protocols.io]
- 2. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 3. Hyaluronic Acid ELISA Kit (ab287799) is not available | Abcam [abcam.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 6. biovendor.com [biovendor.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies with Disodium Acetyl Glucosamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) acetyl glucosamine (B1671600) phosphate (B84403) is a salt of N-acetyl-glucosamine-6-phosphate (GlcNAc-6-P), a key intermediate in the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all glycosylation events, including the synthesis of glycosaminoglycans (GAGs) such as hyaluronic acid (HA), and post-translational modifications like O-GlcNAcylation. Metabolic labeling with precursors of these pathways allows for the dynamic study of glycan and glycoprotein (B1211001) synthesis and turnover, providing insights into cellular processes in both normal and disease states.
These application notes provide a comprehensive guide to utilizing disodium acetyl glucosamine phosphate in metabolic labeling studies. We present detailed protocols for cell culture-based experiments, methods for quantitative analysis, and visualizations of the relevant biological pathways and experimental workflows.
Note on Cellular Uptake: The direct cellular uptake of phosphorylated monosaccharides like N-acetyl-glucosamine-6-phosphate can be limited in many cell types. It is generally understood that N-acetylglucosamine (GlcNAc) is transported into the cell and subsequently phosphorylated. Researchers should empirically determine the uptake and metabolism of this compound in their specific cell system. This may involve comparative studies with labeled GlcNAc and analysis of extracellular dephosphorylation.
Applications
-
Tracing Glycosaminoglycan (GAG) Biosynthesis: this compound can serve as a precursor to UDP-GlcNAc, a fundamental building block for GAGs like hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate. Metabolic labeling with an isotopically labeled version of this compound allows for the quantification of new GAG synthesis.
-
Investigating the Hexosamine Biosynthesis Pathway (HBP): By providing a direct intermediate, studies can be designed to bypass the initial steps of the HBP that start from glucose, allowing for a more focused investigation of the downstream pathway leading to O-GlcNAcylation and GAG synthesis.
-
Drug Discovery and Development: Evaluating the effect of therapeutic compounds on GAG synthesis is critical in diseases like osteoarthritis and cancer. Metabolic labeling with this compound can be used as a tool to screen for drugs that modulate the HBP and GAG production.
Signaling Pathway and Experimental Workflow
Hexosamine Biosynthesis and Salvage Pathways
The diagram below illustrates the entry of N-acetylglucosamine and its phosphorylated form into the metabolic pathway leading to the synthesis of UDP-GlcNAc, the precursor for glycosaminoglycan synthesis and O-GlcNAcylation.
Caption: Hexosamine Biosynthesis and Salvage Pathways.
General Experimental Workflow for Metabolic Labeling
The following diagram outlines the typical steps involved in a metabolic labeling experiment using a labeled form of this compound.
Application Notes and Protocols for Delivering Disodium Acetyl Glucosamine Phosphate to Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine Phosphate (DAGP) is a phosphorylated derivative of N-acetyl-D-glucosamine (NAG), a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) such as hyaluronic acid (HA). In keratinocytes, the primary cells of the epidermis, DAGP serves as a precursor to HA, playing a crucial role in skin hydration, elasticity, and overall barrier function.[1] The delivery of DAGP to keratinocytes is a key area of interest for dermatological research and the development of advanced skincare formulations.
These application notes provide an overview of the mechanisms of action and detailed protocols for the delivery of DAGP and its precursor, NAG, to keratinocytes for in vitro research. The information is compiled from scientific literature and manufacturer's data.
Mechanism of Action
This compound is a precursor for the synthesis of hyaluronic acid and other glycosaminoglycans in the skin.[1] With age, the natural production of HA in the skin decreases. DAGP provides an energy source for skin cells to resume the production of hyaluronic acid, similar to younger skin.[1] This leads to improved skin elasticity, firmness, and water retention.[1]
The proposed signaling pathway for the action of DAGP and its precursor, NAG, in keratinocytes is illustrated below. The primary mechanism involves providing the necessary substrate for hyaluronic acid synthase (HAS) enzymes to produce HA.
References
Troubleshooting & Optimization
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE stability in cell culture media
Welcome to the technical support resource for DISODIUM (B8443419) ACETYL GLUCOSAMINE PHOSPHATE. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is DISODIUM ACETYL GLUCOSAMINE PHOSPHATE and what is its role in cell culture?
This compound, also known as N-acetyl-D-glucosamine-6-phosphate disodium salt, is a stable, phosphorylated derivative of N-acetylglucosamine (GlcNAc). In cell culture, it serves as a direct precursor for the Hexosamine Biosynthesis Pathway (HBP).[1][2][3] By providing a readily available source of N-acetylglucosamine-6-phosphate (GlcNAc-6-P), it fuels the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for protein glycosylation (both N-linked and O-linked) and the production of glycosaminoglycans (GAGs) like hyaluronic acid.[4][5] Supplementing media with this compound can help maintain cellular homeostasis and support robust protein production, especially in high-density cultures.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare a concentrated stock solution (e.g., 100 mM) in sterile, nuclease-free water. Some suppliers suggest that aqueous stock solutions can be stored at -20°C for one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. Before use, thaw an aliquot and sterilize it by passing it through a 0.22 µm filter.
Q3: What is the expected stability of this compound in complete cell culture medium at 37°C?
It is crucial to determine the stability under your specific experimental conditions. A significant decrease in the parent compound's concentration can occur over 24-48 hours, potentially affecting experimental outcomes. We strongly recommend performing a stability study, for which a detailed protocol is provided below.
Data Presentation
As specific stability data is not publicly available, the following table presents hypothetical data for "Compound-X" to illustrate how results from a stability study should be structured. Researchers should generate their own data for this compound using the protocol provided.
Table 1: Illustrative Stability Data for Compound-X in DMEM + 10% FBS at 37°C
| Time Point (Hours) | Concentration (µM) | Standard Deviation (± µM) | % Remaining |
| 0 | 10.00 | 0.12 | 100.0 |
| 2 | 9.75 | 0.15 | 97.5 |
| 4 | 9.42 | 0.18 | 94.2 |
| 8 | 8.91 | 0.21 | 89.1 |
| 24 | 7.55 | 0.25 | 75.5 |
| 48 | 5.89 | 0.30 | 58.9 |
| 72 | 4.12 | 0.28 | 41.2 |
| Note: This data is for illustrative purposes only. Actual stability will vary. |
Signaling Pathway
This compound directly enters the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Challenges in formulating DISODIUM ACETYL GLUCOSAMINE PHOSPHATE for in vitro assays
Technical Support Center: Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403) (DAGP)
Welcome to the technical support center for Disodium Acetyl Glucosamine Phosphate (DAGP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective formulation and use of DAGP in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAGP)?
This compound is the disodium salt of N-Acetyl-D-Glucosamine Phosphate. It is a key intermediate in the biosynthesis of N-linked glycoproteins and a metabolic precursor for components of the bacterial cell wall.[1] In cell biology, it serves as a precursor that enters the Hexosamine Biosynthesis Pathway (HBP), leading to the production of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][3][4][5] UDP-GlcNAc is a critical substrate for protein glycosylation (both N-linked and O-linked), a post-translational modification that impacts protein function, stability, and localization.[2][4][5]
Q2: How should I store DAGP?
For long-term storage, solid DAGP should be kept at -20°C in a sealed container, protected from moisture.[1] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the primary mechanism of action of DAGP in cellular assays?
DAGP acts as a substrate for the Hexosamine Biosynthesis Pathway (HBP). Once transported into the cell, it is converted to UDP-GlcNAc, the universal donor substrate for glycosyltransferases.[2][3][4] By increasing the intracellular pool of UDP-GlcNAc, DAGP can enhance protein O-GlcNAcylation and N-glycosylation, influencing a wide range of cellular processes, including signal transduction, transcription, and stress responses.[2][5]
Q4: Is DAGP cytotoxic?
While DAGP itself is generally not considered cytotoxic at typical working concentrations, very high concentrations of precursors entering the hexosamine pathway can lead to cellular stress. For instance, high levels of glucosamine, a related compound, can cause ATP depletion in some cell types.[6] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and assay conditions.
Troubleshooting Guide
Q5: My DAGP powder is not dissolving properly. What should I do?
-
Problem: DAGP fails to dissolve completely, or the solution appears cloudy.
-
Cause & Solution:
-
Solvent Choice: DAGP is highly soluble in water.[1][7] Avoid using organic solvents like DMSO or ethanol (B145695) as the primary solvent. One supplier notes a solubility of 250 mg/mL in water, though ultrasonic assistance may be required.[1] Another indicates a solubility of 50 mg/mL in water, resulting in a clear, colorless solution.[7]
-
pH of Solution: The phosphate group's charge is pH-dependent. Ensure the water or buffer used for dissolution is within a neutral to slightly alkaline pH range (pH 7.0-8.0).
-
Assistance: For high concentrations, gentle warming (to 37°C) or sonication can aid dissolution.[1] Always allow the solution to return to room temperature before adding it to cells.
-
Filtration: After dissolution, sterile filter the stock solution using a 0.22 µm filter to remove any particulates and ensure sterility before adding it to cell culture media.
-
Q6: I am observing inconsistent or variable results between replicate wells. What are the common causes?
-
Problem: High well-to-well variability in cell-based assays.[8]
-
Cause & Solution: This is a common issue in cell-based assays and can stem from multiple sources unrelated to the compound itself.[9][10]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask before pipetting each set of wells.[8][11]
-
Pipetting Errors: Use calibrated pipettes and consistent technique. For 96-well plates, add reagents or treatments by touching the pipette tip to the side of the well to ensure accurate volume transfer.[11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which alters media concentration.[8][11] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[11][12]
-
Inconsistent Incubation Times: Stagger the addition of reagents and the stopping of the reaction to ensure each well is incubated for the same duration.
-
Q7: My cells show signs of stress or death after treatment with DAGP. How can I mitigate this?
-
Problem: Unexpected cytotoxicity observed after DAGP treatment.
-
Cause & Solution:
-
Concentration Too High: The most likely cause is a supra-physiological concentration. Perform a toxicity assay (e.g., MTT, resazurin, or LDH release) by treating your cells with a range of DAGP concentrations (e.g., 1 µM to 10 mM) for the intended duration of your experiment to identify the IC50 and determine a non-toxic working range.
-
Metabolic Overload: Supplementing the hexosamine pathway can sometimes deplete other key metabolites like UTP or acetyl-CoA, leading to cellular stress.[6][13] Ensure the cell culture medium is not nutrient-limited. Using a rich, complete medium can help buffer against these effects.
-
Contamination: Confirm that your DAGP stock solution is not contaminated with bacteria or endotoxin. Always sterile-filter your stock solutions.
-
Q8: I am not observing the expected biological effect (e.g., increased glycosylation). What should I check?
-
Problem: No significant change in the measured endpoint after DAGP treatment.
-
Cause & Solution:
-
Insufficient Concentration or Time: The effect of DAGP is dependent on concentration and incubation time. Try increasing the concentration within the non-toxic range or extending the treatment duration (e.g., 24, 48, or 72 hours) to allow for sufficient metabolic processing and downstream effects.
-
Cell Line Specifics: Different cell lines have varying metabolic rates and nutrient transporter expression. The uptake and utilization of DAGP may be less efficient in your chosen cell model. Consider testing a different cell line if possible.
-
Assay Sensitivity: Ensure your detection method is sensitive enough to capture the changes. For glycosylation, a Western blot with a pan-O-GlcNAc antibody or lectin staining (e.g., WGA) are common methods. Confirm that your assay is working correctly with appropriate positive and negative controls.
-
Data & Protocols
Quantitative Data Summary
| Property | Value | Solvent | Notes | Source |
| Solubility | 250 mg/mL (724.32 mM) | Water | May require sonication. | [1] |
| Solubility | 50 mg/mL | Water | Results in a clear, colorless solution. | [7] |
| Storage (Solid) | -20°C | N/A | Keep sealed and away from moisture. | [1] |
| Storage (Stock Solution) | -80°C for 6 months | Aqueous Buffer | Avoid freeze-thaw cycles. | [1] |
| Storage (Stock Solution) | -20°C for 1 month | Aqueous Buffer | Avoid freeze-thaw cycles. | [1] |
Experimental Protocol: Preparation of DAGP Stock and Cell Treatment
This protocol provides a general workflow for preparing a DAGP stock solution and treating adherent mammalian cells in a 96-well plate format.
-
Reagent Preparation (DAGP Stock Solution):
-
Weigh out the desired amount of DAGP powder in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 100 mM). A 100 mM solution is 34.5 mg/mL.
-
Vortex thoroughly to dissolve. If needed, place the tube in a sonicating water bath for 5-10 minutes until the solution is clear.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells, then prepare a cell suspension at the desired density in a complete culture medium.
-
Seed the cells into a 96-well tissue culture-treated plate (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate for 18-24 hours to allow cells to attach and recover.
-
-
Cell Treatment:
-
Prepare serial dilutions of your DAGP stock solution in a sterile tube or a separate dilution plate using a complete culture medium. For example, to achieve a final concentration of 1 mM in the well, prepare a 2X working solution (2 mM) in media.
-
Carefully remove the old media from the cells.
-
Add 100 µL of the media containing the desired final concentration of DAGP (or vehicle control) to each well.
-
Return the plate to the incubator for the desired treatment period (e.g., 24-72 hours).
-
-
Downstream Analysis:
-
After incubation, proceed with your specific in vitro assay (e.g., cell viability assay, Western blot for glycosylation, gene expression analysis).
-
Visualizations
Signaling & Metabolic Pathways
Caption: Metabolic pathway of DAGP after cellular uptake.
Experimental & Troubleshooting Workflows
Caption: Workflow for DAGP formulation and troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation profile of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, stability, and analysis of Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403) (N-Acetyl-D-glucosamine-6-phosphate, NAG-6-P) in aqueous solutions. The information is compiled from scientific literature and technical data sheets to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Disodium Acetyl Glucosamine Phosphate in aqueous solutions?
A1: While specific kinetic data for the degradation of this compound in aqueous solutions is not extensively available in public literature, the stability is influenced by pH, temperature, and enzymatic activity. As a phosphate ester of a sugar, it is susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic degradation.[1][2][3] For optimal stability, it is recommended to prepare solutions fresh and store them under appropriate conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are expected to be:
-
Hydrolysis of the phosphate ester bond: This can be catalyzed by acid or base, yielding N-acetyl-D-glucosamine and inorganic phosphate. The mechanism can be either dissociative (via a metaphosphate intermediate) or associative (via a pentacovalent phosphorus intermediate).[1]
-
Deacetylation: Enzymatic deacetylation by N-acetylglucosamine-6-phosphate deacetylase can occur in biological systems, producing glucosamine-6-phosphate and acetate.[4]
-
Further degradation of N-acetyl-D-glucosamine: Under harsh conditions such as high temperatures, the resulting N-acetyl-D-glucosamine can further degrade.[5]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to store aqueous stock solutions frozen at -20°C or -80°C to minimize hydrolysis and potential microbial growth.[6] Avoid repeated freeze-thaw cycles.
Q4: Can I use phosphate buffers to prepare my solutions?
A4: While phosphate buffers are common, be aware that high concentrations of phosphate could potentially influence enzymatic reactions involving this substrate. Additionally, the pH of phosphate buffers can shift significantly upon freezing, which may affect the stability of the compound if solutions are stored frozen.[7][8][9] If using phosphate buffers, it is advisable to use a concentration that is appropriate for the experiment and to verify the pH after thawing.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays.
| Possible Cause | Troubleshooting Action |
| Degradation of Substrate Solution | Prepare fresh solutions of this compound for each experiment. If storing solutions, aliquot and freeze at -80°C.[6] Verify the integrity of the substrate using a suitable analytical method (e.g., HPLC) before use. |
| Suboptimal pH of the Assay Buffer | Ensure the pH of the reaction buffer is optimal for the enzyme being used. Verify the pH of the buffer at the reaction temperature. |
| Presence of Inhibitors | Ensure that the solution of this compound is free from contaminants that could inhibit the enzyme. |
| Incorrect Substrate Concentration | Accurately determine the concentration of your this compound stock solution. Consider potential degradation when calculating dilutions. |
Issue 2: Peak tailing or poor resolution in HPLC analysis.
| Possible Cause | Troubleshooting Action |
| Interaction with Active Sites on the Column | Use a column specifically designed for the analysis of phosphorylated compounds or sugars. Consider using a guard column to protect the analytical column.[10] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and ionic strength. For phosphorylated sugars, ion-exchange or mixed-mode chromatography is often effective.[11][12][13] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[14] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants.[14] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of N-Acetylglucosamine-6-phosphate
This protocol is a general guideline and may require optimization for specific applications.
-
Column: A mixed-mode stationary phase column, such as Newcrom B, can be used for the separation of N-Acetylglucosamine-6-phosphate and its potential isomers or degradation products.[11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water, acetonitrile, and an acidic modifier like formic acid is often employed.[11]
-
Detection: Mass spectrometry (MS) provides high selectivity and sensitivity for detection.[11]
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
Injection Volume: Typically 5-20 µL.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Data Analysis: Identify and quantify the peaks based on retention time and mass-to-charge ratio compared to a standard.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Potential Degradation Products | Recommendations for Minimizing Degradation |
| pH | Susceptible to both acid and base-catalyzed hydrolysis. The rate of hydrolysis is generally higher at pH extremes. | N-acetyl-D-glucosamine, Inorganic Phosphate | Maintain the pH of the solution within a neutral or slightly acidic range (pH 4-7), depending on the specific experimental requirements. |
| Temperature | Increased temperature accelerates the rate of hydrolysis. | N-acetyl-D-glucosamine, Inorganic Phosphate, and further degradation products of the sugar. | Store solutions at low temperatures (refrigerated for short-term, frozen for long-term).[6] Avoid prolonged exposure to elevated temperatures. |
| Enzymes | Susceptible to enzymatic deacetylation by N-acetylglucosamine-6-phosphate deacetylase and potentially other phosphatases.[4] | Glucosamine-6-phosphate, Acetate, N-acetyl-D-glucosamine, Inorganic Phosphate | Use sterile solutions and handle aseptically to prevent microbial contamination. If working with biological samples, consider the presence of endogenous enzymes. |
| Buffers | The choice of buffer can influence stability. Phosphate buffers are common but can lead to pH shifts upon freezing.[7][8] | - | Select a buffer system that is stable at the intended storage and experimental temperatures. If freezing solutions in phosphate buffer, re-verify the pH upon thawing. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. N-acetylglucosamine 6-phosphate deacetylase (nagA) is required for N-acetyl glucosamine assimilation in Gluconacetobacter xylinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming Poor Solubility of Phosphorylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of phosphorylated compounds.
Troubleshooting Guide
Issue 1: Phosphorylated compound precipitates out of solution during buffer exchange or pH adjustment.
Q: My phosphorylated compound, which was soluble in the initial solvent, is now precipitating after I changed the buffer or adjusted the pH. Why is this happening and what can I do?
A: This is a common issue stemming from the pH-dependent charge state of the phosphate (B84403) group and the overall molecule. The solubility of many compounds is strongly influenced by the pH of the solution.[1]
-
Possible Cause: The phosphate group has multiple pKa values, meaning its charge changes with pH.[2] At a pH below its pKa, the phosphate group will be protonated and less charged, which can significantly decrease the aqueous solubility of the entire molecule, especially if the parent molecule is hydrophobic. Sparingly soluble salts derived from weak acids tend to be more soluble in acidic solutions.[1] Conversely, at very high pH values, insoluble calcium phosphate species can form if calcium ions are present in your buffer.[3]
-
Troubleshooting Steps:
-
Determine the pKa of your compound: If not known, use computational tools or experimental titration to estimate the pKa values of the phosphate group(s) and any other ionizable groups on your molecule.
-
Adjust pH systematically: Prepare a series of small-scale trial solutions with buffers at different pH values (e.g., in 0.5 pH unit increments) to identify the optimal pH range for solubility. It's recommended to maintain the pH in a range of 5.5-7.2 for optimal availability.[3]
-
Use a suitable buffer system: Ensure your buffer has sufficient capacity to maintain the target pH, especially when adding the compound from a stock solution with a different pH.
-
Consider the ionic strength: The presence of salts can either increase or decrease solubility (salting-in or salting-out effect). Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition.
-
Issue 2: Poor solubility of a phosphorylated peptide or protein in aqueous buffers for in vitro assays.
Q: I have a phosphorylated protein that shows low solubility and is interfering with my kinase/phosphatase assays. How can I improve its solubility?
A: The introduction of a negatively charged phosphate group can sometimes lead to conformational changes that expose hydrophobic regions, or it might not be sufficient to overcome the overall insolubility of the protein.[4]
-
Possible Causes:
-
Hydrophobic interactions: The phosphorylation might alter the protein's conformation, leading to the exposure of hydrophobic side chains and subsequent aggregation.[4]
-
Disulfide bond formation: Intermolecular disulfide bonds can contribute to the formation of insoluble aggregates.[4]
-
Isoelectric Point (pI): If the buffer pH is close to the protein's pI, its net charge will be minimal, leading to reduced solubility.
-
-
Troubleshooting Steps:
-
pH Adjustment: Move the buffer pH at least 1-2 units away from the calculated pI of the phosphorylated protein.
-
Use of Solubilizing Agents:
-
Mild detergents: Introduce non-ionic or zwitterionic detergents (e.g., Triton X-100, CHAPS) at concentrations above their critical micelle concentration (CMC) to help solubilize the protein.
-
Chaotropic agents: For some applications, low concentrations of urea (B33335) (e.g., 1-2 M) can disrupt hydrophobic interactions without fully denaturing the protein.[4]
-
-
Reducing Agents: Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the buffer to prevent the formation of disulfide-linked aggregates.[4]
-
Salt Formulation: For phosphorylated small molecules or peptides, forming a salt with a suitable counter-ion can significantly improve solubility.[5][6]
-
Issue 3: Difficulty in formulating a phosphorylated drug candidate for preclinical studies due to low aqueous solubility.
Q: My lead phosphorylated compound is a BCS Class II/IV drug, and its poor solubility is hindering bioavailability. What formulation strategies can I explore?
A: Over 70% of new chemical entities face solubility challenges.[7] For phosphorylated compounds, which often have ionizable groups, several formulation strategies can be employed to enhance solubility and bioavailability.[8][9]
-
Possible Strategies:
-
Salt Formation: This is a primary and often effective approach. Creating a salt of the phosphorylated compound with a pharmaceutically acceptable counter-ion can drastically alter its physicochemical properties, including solubility.[6][10][11] The pKa difference between the drug and the counterion should ideally be greater than two.[5][6]
-
pH Modification: Utilizing buffers in the formulation can maintain an optimal pH environment for solubility in the dosage form.[12]
-
Co-solvents: Employing a mixture of water and a water-miscible solvent (e.g., ethanol, propylene (B89431) glycol, PEG) can enhance the solubility of hydrophobic molecules.[12] This is a highly effective technique for improving the solubility of poorly soluble drugs.[12]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[12][13]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve oral absorption.[7][14]
-
Frequently Asked Questions (FAQs)
Q1: Does phosphorylation always increase the solubility of a compound? A1: Not necessarily. While the addition of a charged phosphate group is often intended to increase aqueous solubility, the actual effect can be complex. In some cases, particularly with larger molecules like proteins, phosphorylation can induce conformational changes that expose hydrophobic regions, potentially leading to a decrease in solubility or aggregation.[4] For example, a study on rice protein found that phosphorylation did not improve its solubility at pH 7.[4]
Q2: How do I choose the right salt form for my phosphorylated compound? A2: The selection of an appropriate salt form is a critical step and should be based on several factors.[6] The "pKa rule" is a good starting point: for an acidic drug (like a phosphorylated compound), the pKa of the counter-ion (a base) should be at least two pH units higher than the pKa of the drug.[5][6] Beyond this, you should consider the crystallinity, hygroscopicity, stability, and manufacturability of the resulting salt.[6][10] A salt screening study is often necessary to identify the optimal salt form.
Q3: What is the impact of pH on the solubility of phosphorylated compounds? A3: The pH has a profound impact on the solubility of phosphorylated compounds because the phosphate group can exist in different protonation states (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) depending on the pH.[2] The solubility is generally lowest near the pKa values where the molecule has less charge. At a physiological pH of around 7.4, the dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) ions are the predominant species.[2] Adjusting the pH away from the points of minimum solubility is a key strategy for solubilization.
Q4: Can I use DMSO to dissolve my phosphorylated compound for in vitro assays? A4: While DMSO is a powerful solvent for many organic molecules, it may not be the best choice for highly polar, charged phosphorylated compounds. Furthermore, for cellular assays, high concentrations of DMSO can be toxic. For biochemical assays, it's crucial to ensure that the final concentration of the co-solvent does not interfere with the assay itself (e.g., by inhibiting an enzyme).[15] It is often better to find an aqueous buffer system in which the compound is directly soluble. If a co-solvent is necessary, prepare a high-concentration stock in a suitable solvent and then dilute it into the aqueous assay buffer, ensuring the final co-solvent concentration is low and consistent across all experiments.
Data Presentation
Table 1: Hypothetical Solubility of "Compound-P" in Various Solvents and pH Conditions
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 4.0 | 25 | < 0.1 |
| Deionized Water | 7.4 | 25 | 0.5 |
| Deionized Water | 9.0 | 25 | 1.2 |
| 50 mM Phosphate Buffer | 7.4 | 25 | 0.8 |
| 50 mM Tris Buffer | 8.5 | 25 | 1.5 |
| 10% Ethanol in Water | 7.4 | 25 | 2.1 |
| 5% DMSO in PBS | 7.4 | 25 | 5.8 |
Experimental Protocols
Protocol 1: General Method for In Vitro Kinase Assay with a Poorly Soluble Phosphorylated Substrate
This protocol outlines a general procedure for performing an in vitro kinase assay, with specific steps to address the potential for poor substrate solubility.[16][17]
-
Substrate Solubilization:
-
Reconstitute the lyophilized phosphorylated peptide/protein substrate in a small volume of a suitable solubilization buffer. Start with a buffer known to be compatible with the kinase (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
If solubility is an issue, test a matrix of conditions:
-
Vary the pH (e.g., 6.5, 7.5, 8.5).
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Increase the salt concentration (e.g., 150 mM NaCl).
-
-
Use gentle vortexing or sonication in a water bath to aid dissolution. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material before determining the concentration of the supernatant (e.g., by A280 or BCA assay).
-
-
Kinase Reaction Setup:
-
On ice, prepare the kinase reaction mix. For a 25 µL reaction, this may include:
-
5 µL of 5X Kinase Buffer (e.g., 125 mM Tris pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
2.5 µL of 10X Substrate (using the solubilized stock)
-
2.5 µL of 10 mM ATP (spiked with γ-³²P-ATP for radioactive detection, or use non-radioactive ATP for antibody-based detection)
-
X µL of Kinase Enzyme
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the kinase or ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the results by separating the proteins via SDS-PAGE, followed by autoradiography or Western blotting with a phospho-specific antibody.
-
Visualizations
Caption: Workflow for optimizing the solubility of a phosphorylated compound.
Caption: A simplified PI3K/Akt signaling pathway involving phosphorylation.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphate - Wikipedia [en.wikipedia.org]
- 3. The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbr.in [ijpbr.in]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. youtube.com [youtube.com]
- 16. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE in experiments
Welcome to the technical support center for DISODIUM (B8443419) ACETYL GLUCOSAMINE PHOSPHATE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this ingredient.
Frequently Asked Questions (FAQs)
Q1: What is DISODIUM ACETYL GLUCOSAMINE PHOSPHATE and what is its primary mechanism of action?
A1: this compound is the disodium salt of N-acetyl-glucosamine-6-phosphate (NAG6P). It is a bioengineered precursor to hyaluronic acid (HA) and other glycosaminoglycans (GAGs).[1][2] Its primary mechanism of action is to provide skin cells with a direct source of this phosphorylated sugar, which is a key building block for the synthesis of HA and other GAGs, essential components of the skin's extracellular matrix responsible for hydration and elasticity.[1]
Q2: What are the expected outcomes of successful in vitro experiments with this compound?
A2: Successful experiments should demonstrate a significant increase in the production of hyaluronic acid and total glycosaminoglycans by skin cells, such as dermal fibroblasts or keratinocytes. According to manufacturer data, this ingredient has been shown to increase hyaluronic acid synthesis by up to 282% in just 2 days and boost overall GAGs production by 84% in 10 days in in-vitro and ex-vivo tests.[2]
Q3: Is this compound expected to increase the expression of hyaluronan synthase (HAS) genes?
A3: Not necessarily. Studies on the related precursor, N-acetylglucosamine (NAG), have shown that it can promote hyaluronic acid production without significantly affecting the mRNA expression levels of hyaluronan synthase enzymes (HAS1, HAS2, HAS3).[3] This suggests that the primary mechanism is the provision of substrate for the existing enzymes, rather than the upregulation of enzyme synthesis.
Q4: What cell types are most appropriate for studying the efficacy of this compound?
A4: Human dermal fibroblasts are the most common and relevant cell type for studying hyaluronic acid and glycosaminoglycan synthesis in the context of skin aging and hydration.[3][4] Human epidermal keratinocytes are also a relevant cell type, as they also contribute to the skin's GAG content.[5][6]
Troubleshooting Guide for Low Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Issue 1: Suboptimal Cellular Uptake
Question: My results show minimal or no increase in hyaluronic acid production. Could cellular uptake of the phosphorylated compound be a problem?
Answer: Yes, cellular uptake of phosphorylated sugars can be a limiting factor. Unlike their non-phosphorylated counterparts, phosphorylated sugars are generally less able to diffuse across the cell membrane. While specific transporters for N-acetylglucosamine-6-phosphate are not well-characterized in mammalian skin cells, the efficiency of its uptake can influence its availability for intracellular metabolic pathways.
Troubleshooting Steps:
-
Optimize Concentration: Ensure you are using an appropriate concentration range. Start with a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Permeabilization (for mechanistic studies): For mechanistic studies where bypassing membrane transport is desired, consider using a mild permeabilizing agent. However, be aware that this can affect cell viability and is not suitable for all experimental endpoints.
-
Consider Co-factors: Ensure the cell culture medium is not depleted of essential co-factors required for GAG synthesis.
Issue 2: Compound Stability and Handling
Question: Could the this compound be degrading in my cell culture medium?
Answer: While generally stable in aqueous solutions, the stability of phosphorylated monosaccharides can be influenced by pH, temperature, and enzymatic activity in the cell culture medium (e.g., phosphatases in serum).
Troubleshooting Steps:
-
Fresh Preparation: Prepare solutions of this compound fresh for each experiment.
-
Serum Considerations: If using serum-containing medium, be aware that it can contain phosphatases that may dephosphorylate the compound, potentially altering its uptake and metabolism. Consider reducing serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
-
pH Monitoring: Ensure the pH of your culture medium remains stable after the addition of the compound.
Issue 3: Inadequate Assay Sensitivity or Interference
Question: I'm not detecting a significant increase in hyaluronic acid or GAGs. Is it possible my assay is not sensitive enough or is being compromised?
Answer: This is a common issue. The choice of quantification assay and its proper execution are critical for obtaining accurate results.
Troubleshooting Steps:
-
Assay Selection:
-
For Hyaluronic Acid: An ELISA-based assay is a highly sensitive and specific method for quantifying hyaluronic acid in cell culture supernatants.
-
For Total Sulfated GAGs: A dye-binding assay, such as the 1,9-dimethylmethylene blue (DMMB) assay, is a common method for quantifying total sulfated GAGs.
-
-
ELISA Troubleshooting:
-
Standard Curve: Ensure your standard curve is accurate and covers the expected concentration range of your samples.
-
Washing Steps: Inadequate washing can lead to high background and low signal.
-
Reagent Integrity: Check the expiration dates and proper storage of all ELISA kit components.
-
-
DMMB Assay Troubleshooting:
-
Interference: Be aware of potential interfering substances. For example, RNA contamination in your samples can lead to an overestimation of GAG content. Consider treating your samples with RNase.
-
Precipitation: Ensure complete precipitation of the GAG-dye complex.
-
-
Sample Preparation: Properly prepare your cell culture supernatant by centrifuging to remove any cellular debris before performing the assay.
Data Presentation
The following tables summarize expected quantitative outcomes based on available data. These should be used as a reference to evaluate your own experimental results.
Table 1: Expected Increase in Hyaluronic Acid (HA) Synthesis
| Cell Type | Treatment Concentration | Incubation Time | Expected Increase in HA Synthesis (%) |
| Human Dermal Fibroblasts | Not specified | 2 days | ~282% |
Data based on manufacturer's in-vitro studies.[2]
Table 2: Expected Increase in Total Glycosaminoglycan (GAG) Production
| Experimental Model | Treatment Duration | Expected Increase in GAG Production (%) |
| Ex-vivo skin model | 10 days | ~84% |
Data based on manufacturer's ex-vivo studies.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Hyaluronic Acid Production in Human Dermal Fibroblasts
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed fibroblasts into 24-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment.
-
Treatment:
-
Prepare a stock solution of this compound in sterile, serum-free DMEM.
-
When cells are at the desired confluency, wash them with Phosphate Buffered Saline (PBS).
-
Add fresh culture medium (with reduced or no serum, depending on the cell line's tolerance) containing various concentrations of this compound (a suggested starting range is 0.1% to 2% w/v). Include a vehicle control (medium without the test compound).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Quantification:
-
Quantify the concentration of hyaluronic acid in the supernatant using a commercially available Hyaluronic Acid ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content or cell number of the corresponding wells.
-
Protocol 2: Quantification of Total Sulfated Glycosaminoglycans (GAGs)
-
Sample Preparation: Collect cell culture supernatants as described in Protocol 1.
-
Dye-Binding Assay:
-
Use a commercial DMMB-based GAG assay kit.
-
Prepare a standard curve using the chondroitin (B13769445) sulfate (B86663) standard provided in the kit.
-
Add the DMMB dye reagent to your samples and standards.
-
Incubate to allow the formation of the GAG-dye complex.
-
Measure the absorbance at the recommended wavelength (typically around 525 nm).
-
-
Data Analysis: Calculate the concentration of sulfated GAGs in your samples by comparing their absorbance to the standard curve. Normalize the results as in Protocol 1.
Visualizations
Signaling Pathway
Caption: Hyaluronic Acid Synthesis Pathway Supplemented by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing efficacy.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low efficacy results.
References
- 1. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolife-publisher.it [biolife-publisher.it]
- 5. Glycosaminoglycan synthesis by proliferating and differentiated human keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosaminoglycan synthesis by human keratinocytes: cell growth and medium calcium effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on DISODIUM ACETYL GLUCOSAMINE PHOSPHATE stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403). The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Disodium Acetyl Glucosamine Phosphate under different pH and temperature conditions?
A1: Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the N-acetyl group (Deacetylation): This is a common degradation pathway for N-acetylated compounds. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, yielding glucosamine-6-phosphate and acetic acid.[1][2]
-
Hydrolysis of the Phosphate Ester: The phosphate ester linkage is susceptible to hydrolysis, particularly under acidic conditions, which would result in the formation of N-acetylglucosamine and inorganic phosphate.
-
Maillard Reaction and Thermal Decomposition: At elevated temperatures, especially in the presence of amino acids or other amines, the sugar moiety can undergo Maillard reactions and other thermal decomposition pathways, leading to the formation of various degradation products, including furfurals.[3][4]
Q2: I am observing a loss of potency in my this compound formulation. How can I determine the cause?
A2: A loss of potency is likely due to chemical degradation. To identify the cause, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress) to accelerate degradation. By analyzing the degradation products under each condition, you can identify the primary degradation pathways and develop a stability-indicating analytical method.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage at -20°C in a sealed container, away from moisture, is recommended.[7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[7] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue: Inconsistent results in stability studies.
Possible Cause 1: Improperly controlled pH.
-
Troubleshooting Step: Ensure that the pH of your buffered solutions is accurately measured and remains stable throughout the experiment. Use high-quality buffers and verify their buffering capacity at the experimental temperatures.
Possible Cause 2: Inadequate analytical methodology.
-
Troubleshooting Step: Develop and validate a stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. A reverse-phase HPLC method with UV detection is a common starting point.[8]
Possible Cause 3: Contamination of samples.
-
Troubleshooting Step: Ensure all glassware and reagents are free from contaminants that could catalyze degradation. Use high-purity water and analytical-grade reagents.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of high-purity water and store at 4°C.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Aqueous Solution
| Condition | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| pH 3.0 | 40 | 24 | 92.5 |
| 48 | 85.1 | ||
| 60 | 24 | 78.3 | |
| 48 | 61.7 | ||
| pH 7.0 | 40 | 24 | 99.2 |
| 48 | 98.5 | ||
| 60 | 24 | 95.8 | |
| 48 | 91.3 | ||
| pH 9.0 | 40 | 24 | 96.4 |
| 48 | 92.8 | ||
| 60 | 24 | 88.2 | |
| 48 | 77.9 |
Table 2: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 21.7 | Glucosamine-6-phosphate, N-acetylglucosamine |
| 0.1 M NaOH, 60°C, 24h | 11.8 | Glucosamine-6-phosphate |
| 3% H₂O₂, RT, 24h | 5.2 | Oxidized derivatives |
| 80°C, 48h | 15.4 | Various thermal decomposition products |
| UV light, 24h | < 2.0 | Not significant |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical role in the Hexosamine Biosynthetic Pathway.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Stability of Disodium Acetyl Glucosamine Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the enzymatic degradation of Disodium Acetyl Glucosamine Phosphate (B84403) during in situ experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Disodium Acetyl Glucosamine Phosphate in situ?
A1: The degradation of this compound in a cellular environment is primarily mediated by two classes of enzymes:
-
Phosphatases: These enzymes catalyze the removal of the phosphate group (dephosphorylation). Cellular lysates contain a wide variety of phosphatases, including alkaline and acid phosphatases, as well as more specific protein phosphatases like Ser/Thr and tyrosine phosphatases that can exhibit broad substrate activity.[1][2][3]
-
N-acetylglucosamine-6-phosphate deacetylases (NagA): This enzyme specifically catalyzes the deacetylation of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) to produce glucosamine-6-phosphate (GlcN-6-P).[4] This is a key enzyme in the amino-sugar metabolism pathway.[4][5]
Q2: How can I prevent the degradation of my compound during experiments?
A2: The most effective strategy is to use a combination of specific enzyme inhibitors in your lysis buffers and reaction solutions. This "freezes" the phosphorylation and acetylation state of the molecules at the point of cell lysis. Additionally, proper sample handling, such as keeping samples on ice, is crucial to reduce enzyme activity.
Q3: What are the most common and effective phosphatase inhibitors to use?
A3: A broad-spectrum phosphatase inhibitor cocktail is highly recommended as it targets multiple types of phosphatases.[6] Commercially available cocktails are convenient, or you can prepare your own. Key components often include inhibitors for serine/threonine phosphatases and tyrosine phosphatases.[1][7]
Q4: My compound is still degrading even with a standard phosphatase inhibitor cocktail. What should I do?
A4: If you still observe degradation, consider the following:
-
Deacetylase Activity: Standard phosphatase inhibitor cocktails do not inhibit deacetylases like NagA. You may need to investigate specific inhibitors for this class of enzyme.
-
Inhibitor Concentration: Ensure your inhibitors are used at their optimal working concentrations. You may need to titrate the concentration for your specific experimental system.
-
Sample Type: Different tissues and cell types have varying levels and types of enzymatic activity. An inhibitor cocktail optimized for mammalian cells may not be as effective for bacterial or plant extracts.
-
Stability of Inhibitors: Check the storage and handling recommendations for your inhibitors. Repeated freeze-thaw cycles can reduce their efficacy.
Troubleshooting Guide
This guide addresses the common problem of rapid compound loss during in situ experiments.
Problem: Significant loss of this compound is observed shortly after addition to cell or tissue lysate.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and solve the degradation issue.
Caption: A flowchart for troubleshooting the enzymatic degradation of this compound.
Potential Cause 1: Phosphatase Activity
Phosphatases are abundant in cellular lysates and will rapidly dephosphorylate target molecules.[8]
Solution: Supplement all lysis and reaction buffers with a potent phosphatase inhibitor cocktail. These cocktails typically contain a mixture of inhibitors to provide broad-spectrum protection.[6]
| Inhibitor | Target Class | Typical Working Concentration | Solvent |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs) | 1-10 mM | Water |
| Sodium Fluoride | Serine/Threonine Phosphatases[7] | 10-50 mM | Water |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-50 mM | Water |
| Okadaic Acid | Ser/Thr Phosphatases (PP1, PP2A)[1][6] | 1 nM - 1 µM | DMSO, Ethanol |
| Microcystin-LR | Ser/Thr Phosphatases (PP1, PP2A)[1] | 1-10 µM | Methanol |
Note: The optimal concentration may vary depending on the specific experimental conditions and cell/tissue type.
Potential Cause 2: Deacetylase Activity
The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) can remove the acetyl group, altering the molecule's structure and function.[4]
Solution: While specific, commercially available inhibitors for NagA are less common than phosphatase inhibitors, you may need to explore the literature for compounds known to inhibit this class of amidohydrolases for your specific biological system (e.g., bacterial, fungal, mammalian).
Experimental Protocols & Visualizations
Enzymatic Degradation Pathways
The primary enzymatic threats to this compound in situ are phosphatases and deacetylases.
Caption: Potential enzymatic degradation pathways for this compound.
Protocol: Assessing Compound Stability in a Cell Lysate
This protocol provides a method to quantify the stability of this compound in your experimental system and to test the efficacy of inhibitors.
Objective: To determine the degradation rate of the compound in a cell lysate over time, with and without enzyme inhibitors.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., RIPA, Tris-HCl)
-
This compound stock solution
-
Phosphatase Inhibitor Cocktail
-
Analytical equipment for quantification (e.g., LC-MS, HPLC)
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Prepare Lysates:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse the sample in ice-cold Lysis Buffer. Divide the lysate into two aliquots.
-
To Aliquot A (Control): Add vehicle control.
-
To Aliquot B (Inhibited): Add the recommended concentration of Phosphatase Inhibitor Cocktail.
-
Incubate on ice for 30 minutes, then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of both supernatant fractions. Normalize the concentrations with Lysis Buffer.
-
-
Incubation and Sampling:
-
Spike both the Control and Inhibited lysates with this compound to a final concentration of 100 µM.
-
Incubate the reactions at your experimental temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the enzymatic reaction in the collected samples by adding a quenching solution (e.g., trichloroacetic acid) or by flash-freezing in liquid nitrogen.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method like LC-MS.
-
Plot the percentage of the remaining compound against time for both control and inhibited conditions.
-
Experimental Workflow Diagram
Caption: Workflow for conducting an in situ compound stability assay.
Sample Data Presentation
Your results can be summarized in a table for clear comparison.
| Time Point (minutes) | % Compound Remaining (Control Lysate) | % Compound Remaining (Inhibited Lysate) |
| 0 | 100% | 100% |
| 5 | 65% | 98% |
| 15 | 25% | 95% |
| 30 | 5% | 92% |
| 60 | <1% | 88% |
This technical guide provides a comprehensive framework for addressing the enzymatic degradation of this compound. By systematically identifying the cause of degradation and applying the appropriate inhibitors and handling techniques, you can ensure the integrity of your compound throughout your in situ experiments.
References
- 1. biocompare.com [biocompare.com]
- 2. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 3. Protein Phosphatase: Overview & Applications [excedr.com]
- 4. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]
- 5. N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoprotein Stability in Clinical Tissue and Its Relevance for Reverse Phase Protein Microarray Technology - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE in cell-based assays
Welcome to the technical support center for the application of Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its bioavailability in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Disodium Acetyl Glucosamine Phosphate and what is its role in cells?
A1: this compound is the disodium salt of N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P).[1][2] It is a key intermediate in the hexosamine biosynthetic pathway (HBP).[3][4][5] This pathway is crucial for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for protein and lipid glycosylation.[3][4] By supplying cells with this compound, researchers can study the downstream effects of the HBP, such as O-GlcNAcylation, which plays a significant role in various cellular processes including signal transduction, transcription, and metabolism.[6][7][8]
Q2: I'm not seeing the expected biological effect in my cell-based assay. What could be the problem?
A2: A common issue is the low bioavailability of this compound. As a phosphorylated and hydrophilic molecule, it does not readily cross the cell membrane. This can result in a low intracellular concentration, leading to a weak or absent biological response.[9] Other factors could include suboptimal assay conditions or issues with cell health.[10][11]
Q3: How can I confirm if the compound is getting into my cells?
A3: Directly measuring the intracellular concentration of phosphorylated sugars can be challenging. Techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to estimate intracellular sugar phosphate levels.[12][13] Alternatively, you can measure a downstream biological effect that is dependent on the uptake of the compound, such as an increase in total protein O-GlcNAcylation, which can be assessed by Western blotting using specific antibodies.
Q4: Is this compound toxic to cells?
A4: While generally not considered highly toxic, it is crucial to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH release) to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.[10] High concentrations of any compound can induce cellular stress and lead to misleading results.[14]
Troubleshooting Guides
Issue 1: Low or No Cellular Uptake
If you suspect poor cellular uptake is limiting your experiment, consider the following strategies to enhance the bioavailability of this compound.
Strategy 1: Chemical Permeabilization
Cell permeabilization involves creating transient pores in the cell membrane to allow the entry of hydrophilic molecules.[15][16]
-
Recommended Agents : Mild, reversible detergents like Saponin or Digitonin are preferred as they selectively interact with membrane cholesterol, creating pores without completely solubilizing the membrane.[17][18]
-
Starting Concentrations : Begin with a low concentration and optimize for your cell type to balance permeability with cell viability.
-
Important Considerations : Permeabilization can lead to the loss of intracellular components and may not be suitable for all assays. It is critical to perform viability assays and optimize incubation times.[16]
| Agent | Typical Starting Concentration | Incubation Time | Key Considerations |
| Saponin | 25-50 µg/mL | 5-10 minutes | Reversible; interacts with cholesterol.[18] |
| Digitonin | 10-20 µg/mL | 5-10 minutes | Similar to Saponin; can be more potent.[17] |
Strategy 2: Liposomal Delivery
Encapsulating this compound within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.[19][20]
-
Liposome Formulation : Cationic liposomes are often used as they can interact with the negatively charged cell membrane, promoting uptake.[21] Fusogenic liposomes are designed to fuse directly with the plasma membrane, delivering their contents into the cytosol.[19]
-
Advantages : This method can protect the compound from degradation and offers a more targeted delivery, often with lower cytotoxicity compared to harsh permeabilizing agents.[19][20]
| Delivery Method | Key Components | Mechanism of Uptake | Potential for Cytotoxicity |
| Cationic Liposomes | e.g., DOTAP | Endocytosis[21] | Moderate; dose-dependent. |
| Fusogenic Liposomes | e.g., DOPE-containing | Membrane Fusion[19] | Generally low.[19] |
Issue 2: Optimizing Experimental Conditions
Even with successful delivery, other experimental factors can influence the outcome.
Strategy 3: Medium and Supplement Optimization
-
Phosphate Concentration : Ensure that the cell culture medium is not depleted of phosphate, as this can impact various cellular processes, including the metabolism of phosphorylated compounds.[22]
-
Glucose and Glutamine Levels : The hexosamine biosynthetic pathway is sensitive to the availability of glucose and glutamine.[3][4][23] Modulating the levels of these nutrients in your culture medium can influence the metabolic flux through the pathway and the effects of exogenous this compound.
Experimental Protocols
Protocol 1: Saponin Permeabilization for Compound Uptake
-
Cell Seeding : Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Solutions :
-
Prepare a stock solution of Saponin (e.g., 1 mg/mL in PBS).
-
Prepare the desired concentration of this compound in serum-free medium.
-
-
Permeabilization and Treatment :
-
Wash cells twice with warm PBS.
-
Add the Saponin solution (diluted to the final working concentration, e.g., 25 µg/mL in serum-free medium) and incubate for 5-10 minutes at 37°C.
-
Remove the Saponin solution and immediately add the medium containing this compound.
-
Incubate for the desired treatment period.
-
-
Assay : Proceed with your downstream analysis (e.g., cell lysis for Western blot, etc.).
Protocol 2: General Workflow for Assessing Cellular Uptake
This workflow provides a general framework for quantifying the outcome of your delivery strategy.
Caption: General workflow for a cell-based uptake assay.
Signaling Pathway
The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
This compound enters the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[8] The end product of this pathway is UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT).[3][6] OGT catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[7][8] This dynamic and reversible modification, akin to phosphorylation, is removed by O-GlcNAcase (OGA).[7][24] O-GlcNAcylation modulates the activity, stability, and localization of a vast number of proteins, thereby influencing signaling pathways, transcription, and other fundamental cellular processes.[6][24][25]
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation cycle.
References
- 1. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound, 102029-88-9 [thegoodscentscompany.com]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The Role of Hexosamine Biosynthesis and Signaling in Early Development | Basicmedical Key [basicmedicalkey.com]
- 8. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeabilization of cell membranes. | Semantic Scholar [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 18. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nanovexbiotech.com [nanovexbiotech.com]
- 21. Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Disodium (B8443419) Acetyl Glucosamine Phosphate. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and application of Disodium Acetyl Glucosamine Phosphate.
1.1 Low Yield of Phosphorylated Product
Question: We are experiencing low yields during the synthesis of this compound. What are the potential causes and solutions?
Answer: Low yields in phosphorylation reactions of sugars can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogeneous mixture.
-
-
Degradation of Starting Material or Product:
-
Cause: The starting material, N-acetylglucosamine, or the phosphorylated product can be sensitive to harsh reaction conditions, such as extreme pH or high temperatures.
-
Solution: Perform the reaction under controlled pH conditions. If using chemical phosphorylation methods, ensure the reaction is carried out at the recommended temperature to avoid degradation.
-
-
Poor Quality of Reagents:
-
Cause: Impurities in N-acetylglucosamine, the phosphorylating agent, or solvents can interfere with the reaction.
-
Solution: Use high-purity, analytical grade reagents and anhydrous solvents. Consider purifying the starting materials if their quality is uncertain.
-
-
Side Reactions:
-
Cause: The presence of multiple hydroxyl groups on the N-acetylglucosamine molecule can lead to phosphorylation at unintended positions, reducing the yield of the desired 6-phosphate isomer.
-
Solution: Employ protective group strategies to block other hydroxyl groups, directing phosphorylation to the C6 position. This often involves a multi-step synthesis.
-
A logical workflow for troubleshooting low yield is presented below.
1.2 Presence of Impurities in the Final Product
Question: Our synthesized this compound shows unexpected peaks during analytical characterization. What are the likely impurities and how can we remove them?
Answer: The presence of impurities is a common cause of batch-to-batch variability. The nature of these impurities depends on the synthetic route (chemical or enzymatic).
| Impurity Class | Potential Source | Recommended Analytical Method | Purification Strategy |
| Unreacted Starting Material | Incomplete reaction | HPLC, TLC | Recrystallization, Column Chromatography |
| Positional Isomers | Non-selective phosphorylation | HPLC, NMR (1H, 13C, 31P) | Ion-exchange chromatography, Preparative HPLC |
| Di-phosphorylated Species | Over-reaction with phosphorylating agent | Mass Spectrometry (MS), 31P NMR | Ion-exchange chromatography |
| Degradation Products | Harsh reaction or workup conditions | LC-MS, GC-MS | Recrystallization, Column Chromatography |
| Residual Solvents | Inefficient drying or purification | Gas Chromatography (GC) with headspace analysis | Vacuum drying, Lyophilization |
| Inorganic Salts | By-products of the reaction or workup | Ion Chromatography, Conductivity | Dialysis, Size-exclusion chromatography |
1.3 Inconsistent Biological Activity
Question: We observe significant variation in the biological activity of different batches of synthesized this compound in our cell-based assays. What could be the cause?
Answer: Inconsistent biological activity is often linked to variations in the purity and composition of the synthesized material.
-
Purity Profile: The presence and concentration of the impurities listed in the table above can significantly impact biological activity. Some impurities may be inert, while others could have inhibitory or even cytotoxic effects.
-
Ratio of Anomers: this compound can exist as α and β anomers. The ratio of these anomers may vary between batches, and they might have different biological activities or rates of uptake by cells.
-
Counter-ion Content: Incomplete conversion to the disodium salt can result in a mixture of mono- and di-sodium salts, affecting solubility and bioavailability.
-
Physical Properties: Differences in crystallinity, particle size, and moisture content can affect the dissolution rate and, consequently, the effective concentration in your experiments.
To address this, it is crucial to establish a comprehensive set of quality control specifications for each batch.
| Parameter | Recommended Test | Acceptance Criteria (Example) |
| Purity (by HPLC) | HPLC-UV/CAD | ≥ 98.0% |
| Identity | 1H NMR, 13C NMR, 31P NMR, MS | Conforms to reference standard |
| Positional Isomers | 31P NMR, HPLC | Undetected or within specified limits |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Sodium Content | Ion Chromatography or ICP-MS | Conforms to theoretical value |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in skin cells?
A1: this compound serves as a precursor for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid.[1] Once it enters the cell, it can be utilized in the hyaluronic acid biosynthesis pathway. This pathway is crucial for maintaining skin hydration and elasticity.
The simplified signaling pathway is as follows:
Q2: What are the critical process parameters to control during the chemical synthesis of this compound to minimize batch-to-batch variability?
A2: While a detailed proprietary synthesis protocol is not publicly available, based on the synthesis of related glycosyl phosphates, the following parameters are critical:
-
Temperature: Phosphorylation reactions can be exothermic. Maintaining a consistent temperature profile is crucial to prevent side reactions and degradation.
-
pH: The pH of the reaction mixture can influence the reactivity of the phosphorylating agent and the stability of the product.
-
Stoichiometry of Reagents: The molar ratio of N-acetylglucosamine to the phosphorylating agent must be precisely controlled to avoid the formation of di-phosphorylated by-products or incomplete reactions.
-
Reaction Time: Consistent reaction times are necessary to ensure the reaction proceeds to completion without significant product degradation.
-
Purification Method: The conditions for purification, such as the type of resin, elution gradient, and pH in ion-exchange chromatography, must be standardized to ensure consistent removal of impurities.
Q3: Which analytical techniques are most suitable for characterizing this compound and identifying potential impurities?
A3: A combination of techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the main component and any non-phosphorylated or degraded impurities. Methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly useful for polar compounds like sugar phosphates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Provides detailed structural information, confirms the identity of the compound, and is excellent for identifying and quantifying positional isomers. 31P NMR is particularly powerful for analyzing phosphorylated species.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities and by-products.
-
Gas Chromatography (GC): Used to quantify residual solvents.
-
Karl Fischer Titration: The standard method for determining water content.
Section 3: Experimental Protocols
3.1 General Protocol for Purity Assessment by HPLC
This is a general method and may require optimization for your specific instrument and batch.
-
Column: A HILIC column (e.g., amide or diol-based) is recommended.
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Ammonium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)
-
Gradient: A gradient elution from high acetonitrile concentration to a higher aqueous buffer concentration. For example:
-
0-5 min: 90% A
-
5-20 min: Gradient to 60% A
-
20-25 min: 60% A
-
25-30 min: Return to 90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds. UV detection at low wavelengths (~195-210 nm) can also be used.
-
Sample Preparation: Dissolve a known concentration of the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).
3.2 Workflow for Investigating Batch-to-Batch Variability
References
Validation & Comparative
A Comparative Analysis of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE and N-acetylglucosamine in Hyaluronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hyaluronic acid (HA), a glycosaminoglycan with a pivotal role in tissue hydration, joint lubrication, and wound healing, is a key target in dermatological and rheumatological research and development.[1][2] The biosynthesis of HA is a complex process dependent on the availability of its precursor molecules.[3] This guide provides a comparative analysis of two such precursors: N-acetylglucosamine (NAG) and its phosphorylated derivative, DISODIUM ACETYL GLUCOSAMINE (B1671600) PHOSPHATE, in the context of their efficacy in stimulating hyaluronic acid synthesis. This comparison is based on available experimental data, with a focus on quantitative outcomes and methodological details.
Introduction to Precursors in Hyaluronic Acid Synthesis
Hyaluronic acid is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[4] The synthesis of HA is catalyzed by a family of enzymes known as hyaluronan synthases (HAS), which utilize UDP-glucuronic acid and UDP-N-acetylglucosamine as substrates.[5][6] The availability of these nucleotide sugars is a rate-limiting step in HA production.[3] Consequently, the exogenous supply of precursors like N-acetylglucosamine is a strategy explored to enhance endogenous HA synthesis.[7] DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is a bioengineered form of N-acetylglucosamine-6-phosphate (NAG6P), a key intermediate in the natural pathway of UDP-N-acetylglucosamine synthesis.[8][9]
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from various studies on the effect of N-acetylglucosamine and this compound on hyaluronic acid synthesis. It is crucial to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. The data for this compound is based on manufacturer's in-vitro and ex-vivo tests.
| Compound | Cell/Tissue Type | Concentration | Duration | Increase in Hyaluronic Acid Synthesis | Source |
| N-acetylglucosamine | Human Dermal Fibroblasts | Not specified | Not specified | Promoted HA production | [7] |
| Human Osteoarthritic Synovium Explants | 0.5 mM | 48 hours | ~2-fold increase | [10] | |
| Human Osteoarthritic Synovium Explants | 5 mM | 48 hours | ~2 to 4-fold increase | [10] | |
| Human Articular Chondrocytes | 10 mM | Not specified | Stimulated hyaluronic acid production | [11] | |
| This compound | Not specified (in-vitro/ex-vivo) | Not specified | 2 days | 282% increase | [9] |
Signaling Pathways and Mechanisms of Action
N-acetylglucosamine serves as a direct precursor for the synthesis of UDP-N-acetylglucosamine, one of the two essential building blocks for hyaluronic acid polymerization by HAS enzymes.[12][13] Studies have shown that exogenous N-acetylglucosamine can increase HA production without affecting the mRNA expression of hyaluronan synthases (HAS1, HAS2, HAS3), suggesting that its primary mechanism is substrate availability.[7]
This compound, as N-acetyl-glucosamine-6-phosphate, is an intermediate in the hexosamine biosynthetic pathway.[6][8] By providing a phosphorylated form of N-acetylglucosamine, it is hypothesized to more efficiently enter the pathway for UDP-N-acetylglucosamine synthesis, bypassing the initial phosphorylation step of N-acetylglucosamine. This could potentially lead to a more rapid and efficient increase in the intracellular pool of UDP-N-acetylglucosamine available for HA synthesis.
Figure 1: Hyaluronic Acid Synthesis Pathway. This diagram illustrates the entry points of N-acetylglucosamine and this compound into the biosynthetic pathway leading to hyaluronic acid production.
Experimental Protocols
Study of N-acetylglucosamine on Hyaluronic Acid Production in Human Osteoarthritic Synovium Explants[10][11][12]
-
Objective: To investigate the effect of N-acetylglucosamine on hyaluronic acid production by human osteoarthritic synovium tissue.
-
Methodology:
-
Tissue Procurement: Human osteoarthritic synovium explants were obtained from patients undergoing total knee replacement surgery.
-
Culture: Explants were pre-cultured for 24 hours. Subsequently, the culture was continued for 48 hours with the addition of N-Acetyl-glucosamine (GlcN-Ac; 5 mM) or glucosamine-hydrochloride (GlcN-HCl; 0.5 and 5 mM).
-
HA Measurement: Hyaluronic acid concentration in the culture medium supernatant was measured using an enzyme-linked binding protein assay.
-
Gene Expression Analysis: Real-time RT-PCR was performed on RNA isolated from the explants to measure the expression of hyaluronic acid synthase (HAS) 1, 2, and 3.
-
Figure 2: Experimental Workflow. This flowchart outlines the key steps in a typical experiment to evaluate the effect of N-acetylglucosamine on hyaluronic acid synthesis in synovium explants.
Study of this compound on Hyaluronic Acid Production[9]
The available information regarding the experimental protocol for this compound is limited to the manufacturer's description of in-vitro and ex-vivo tests. Specific details regarding cell types, concentrations, and measurement techniques are not publicly available in peer-reviewed literature. The reported 282% increase in hyaluronic acid synthesis over two days is a key finding from these internal studies.[9]
Discussion and Conclusion
The available evidence suggests that both N-acetylglucosamine and this compound can act as effective precursors for hyaluronic acid synthesis. N-acetylglucosamine has been shown in multiple independent studies to increase HA production in various cell types, including human dermal fibroblasts and synovium explants.[7][10][11] The mechanism appears to be primarily through increasing the substrate pool for hyaluronan synthases.
For researchers and drug development professionals, both molecules present viable options for stimulating hyaluronic acid synthesis. The choice between them may depend on factors such as formulation, delivery mechanism, and the desired speed and magnitude of effect. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound versus N-acetylglucosamine.
References
- 1. nutrafoods.eu [nutrafoods.eu]
- 2. junglongevity.com [junglongevity.com]
- 3. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production of hyaluronic acid: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE and Glucosamine Sulfate: A Guide for Researchers and Drug Development Professionals
An objective review of the available scientific evidence for two prominent glucosamine (B1671600) derivatives in the context of joint health and dermatology.
This guide provides a comprehensive comparative analysis of Disodium (B8443419) Acetyl Glucosamine Phosphate (B84403) (DAGP) and Glucosamine Sulfate (B86663) (GS), aimed at researchers, scientists, and professionals in drug development. While both compounds are derivatives of glucosamine, their applications and the depth of scientific investigation vary significantly. This analysis synthesizes the available experimental data on their mechanisms of action, efficacy, and bioavailability, highlighting the current state of knowledge and identifying areas for future research.
Executive Summary
Glucosamine Sulfate is a well-established supplement for the management of osteoarthritis, supported by a substantial body of clinical trial data. Its primary mechanism is believed to involve the provision of a substrate for the synthesis of glycosaminoglycans (GAGs), essential components of articular cartilage. It has also demonstrated anti-inflammatory properties.
Disodium Acetyl Glucosamine Phosphate, a derivative of N-acetylglucosamine, is predominantly utilized in the cosmetic industry for its skin-hydrating and anti-aging properties. Its mechanism centers on stimulating the production of hyaluronic acid, a key glycosaminoglycan in the skin. While preclinical data on its effects on skin cells are available, clinical evidence, particularly concerning joint health, is currently lacking.
This guide presents a side-by-side comparison of the available data, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways to facilitate a deeper understanding of these two compounds.
Mechanism of Action
Glucosamine Sulfate
Glucosamine is a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are crucial components of articular cartilage.[1][2] The proposed mechanisms of action for glucosamine sulfate in the context of osteoarthritis include:
-
Substrate for Cartilage Synthesis: It serves as a precursor for the biosynthesis of GAGs, such as chondroitin (B13769445) sulfate and hyaluronic acid, thereby contributing to the maintenance and repair of cartilage.[3][4]
-
Anti-inflammatory Effects: Glucosamine sulfate has been shown to exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and enzymes that contribute to cartilage degradation.[2][5]
-
Anabolic and Anti-catabolic Effects: It can stimulate the synthesis of proteoglycans by chondrocytes and inhibit the enzymes that break down cartilage.[2]
This compound
This compound is a phosphorylated derivative of N-acetylglucosamine (NAG). NAG is also a precursor for GAG synthesis, particularly hyaluronic acid. The primary application and research focus for DAGP has been in dermatology. Its proposed mechanisms include:
-
Stimulation of Hyaluronic Acid Synthesis: As a precursor to hyaluronic acid, it is suggested to enhance its production in the skin, leading to improved hydration and a reduction in the appearance of wrinkles.[6]
-
Inhibition of Melanin Production: Some studies on N-acetylglucosamine suggest it can inhibit tyrosinase activation, which may be beneficial in treating hyperpigmentation disorders.[6]
It is important to note that while N-acetylglucosamine has been investigated for its effects on joint health, demonstrating some chondroprotective and anti-inflammatory properties, there is a lack of specific research on the disodium phosphate salt form in this context.[1][7]
Data Presentation: A Comparative Overview
Direct comparative clinical trials between this compound and Glucosamine Sulfate for joint health are not available in the current scientific literature. The following tables summarize the available quantitative data for each compound from separate studies, categorized by their primary area of application.
Table 1: Glucosamine Sulfate in Osteoarthritis - Clinical Trial Data
| Parameter | Study | Dosage | Duration | Outcome |
| Pain Reduction (WOMAC) | MOVES Trial[8] | 1500 mg/day | 6 months | 50% reduction in WOMAC pain score, comparable to celecoxib. |
| Pain Reduction (VAS) | Systematic Review[5] | 1500 mg/day | Various | Significant decrease in global pain compared to placebo. |
| Joint Space Narrowing | Reginster et al.[9] | 1500 mg/day | 3 years | Significant decrease in the progression of joint structure changes. |
| Stiffness Improvement (WOMAC) | MOVES Trial[8] | 1500 mg/day | 6 months | 46.9% reduction in stiffness. |
| Physical Function (WOMAC) | MOVES Trial[8] | 1500 mg/day | 6 months | 45.5% improvement in function. |
Table 2: N-acetylglucosamine (Related to DAGP) - Cartilage Metabolism Data
| Parameter | Study | Dosage | Duration | Outcome |
| Type II Collagen Degradation (C2C) | Tomonaga et al.[1] | 500-1000 mg/day | 16 weeks | Significant decrease in C2C levels in subjects with impaired cartilage metabolism. |
| C2C/PIICP Ratio | Tomonaga et al.[1] | 500-1000 mg/day | 16 weeks | Marked decrease in the ratio, indicating a shift towards cartilage synthesis. |
| Hyaluronic Acid Production (in vitro) | Uitterlinden et al.[10] | 0.5-5 mM | 48 hours | Glucosamine HCl (related compound) significantly increased HA production in synovium explants. |
Bioavailability and Pharmacokinetics
A study in a large animal model comparing glucosamine sulfate and glucosamine hydrochloride (a different salt) found that the oral bioavailability was 9.4% for the sulfate form and 6.1% for the hydrochloride form.[11] The study also noted that synovial fluid concentrations of glucosamine were significantly higher following oral administration of glucosamine sulfate.[11]
Experimental Protocols
Assessment of Glycosaminoglycan (GAG) Synthesis in Cartilage Explants
This protocol is designed to quantify the rate of new GAG synthesis in cartilage tissue in response to a test compound.
Materials:
-
Articular cartilage explants
-
Cell culture medium (e.g., DMEM/F-12)
-
Test compound (this compound or Glucosamine Sulfate)
-
[³⁵S]-Sulfate (radiolabel)
-
Papain digestion buffer
-
Scintillation cocktail and counter
-
Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standards
Procedure:
-
Explant Culture: Harvest articular cartilage explants and culture them in a serum-free medium.
-
Treatment: Treat the explants with varying concentrations of the test compound or a vehicle control for a predetermined period (e.g., 24-48 hours).
-
Radiolabeling: Add [³⁵S]-Sulfate to the culture medium and incubate for 4-6 hours to allow for incorporation into newly synthesized sulfated GAGs.
-
Digestion: Harvest the explants, record their wet weight, and digest them overnight in papain digestion buffer.
-
Quantification of Radiolabel Incorporation: Measure the radioactivity in an aliquot of the digest using a liquid scintillation counter. Normalize the counts per minute (CPM) to the wet weight of the explant.
-
Total sGAG Quantification (DMMB Assay): Use an aliquot of the digest to determine the total sulfated GAG content using the DMMB assay, with chondroitin sulfate as a standard.
Clinical Trial Protocol for Osteoarthritis of the Knee
This protocol outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a compound in treating knee osteoarthritis.
Study Design:
-
Participants: Patients with a confirmed diagnosis of knee osteoarthritis (e.g., Kellgren and Lawrence grades 2-3) and moderate-to-severe pain.
-
Intervention: Random allocation to receive the test compound (e.g., 1500 mg/day Glucosamine Sulfate), placebo, or an active comparator (e.g., celecoxib).
-
Duration: Typically 3 to 6 months, with some long-term studies extending to 3 years.
-
Primary Outcome Measures:
-
Change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline.
-
Change in the Visual Analogue Scale (VAS) for pain from baseline.
-
-
Secondary Outcome Measures:
-
Changes in WOMAC stiffness and physical function subscale scores.
-
Responder rates based on OMERACT-OARSI criteria.
-
Changes in joint space width as assessed by radiography (for long-term studies).
-
Consumption of rescue medication.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
Visualization of Biochemical Pathways and Experimental Workflow
Hexosamine Biosynthesis Pathway
References
- 1. Effect of N-acetylglucosamine administration on cartilage metabolism and safety in healthy subjects without symptoms of arthritis: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled trial of glucosamine for treating osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Oral polymeric N-acetyl-D-glucosamine and osteoarthritis | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mail.ffhdj.com [mail.ffhdj.com]
- 7. nbinno.com [nbinno.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Disodium Acetyl Glucosamine Phosphate and Sodium Hyaluronate in Skin Rejuvenation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Disodium Acetyl Glucosamine (B1671600) Phosphate (DAGP) and sodium hyaluronate, supported by available experimental data. This analysis delves into their mechanisms of action, presents quantitative data from in-vitro and clinical studies, and outlines relevant experimental methodologies.
Executive Summary
Both Disodium Acetyl Glucosamine Phosphate and sodium hyaluronate are integral components in advanced skincare formulations, targeting skin hydration and aging. Sodium hyaluronate, the salt of hyaluronic acid, is a well-established humectant that provides immediate hydration and has demonstrated efficacy in improving skin elasticity and reducing the appearance of wrinkles.[1][2] this compound, a precursor to hyaluronic acid, is purported to stimulate the skin's own production of hyaluronic acid and other essential glycosaminoglycans (GAGs), offering a regenerative approach to skin health.[1][3] While sodium hyaluronate boasts a wealth of clinical data, the evidence for DAGP is primarily based on in-vitro and manufacturer-led studies. This guide will dissect the available data to offer a clear comparison of their performance.
Mechanism of Action
This compound (DAGP) functions as a bio-active precursor, delivering N-acetyl-D-glucosamine-6-phosphate to the skin cells.[3] This molecule is a key building block for the biosynthesis of hyaluronic acid and other GAGs within the dermis and epidermis.[1][3] By supplying this essential precursor, DAGP is claimed to reactivate cellular metabolism, leading to increased synthesis of endogenous hyaluronic acid and other GAGs, which are crucial for maintaining skin hydration, turgor, and elasticity.[3] Furthermore, it is suggested to reinforce the dermal-epidermal junction (DEJ), improving the structural integrity of the skin.[3]
Sodium Hyaluronate acts primarily as a potent humectant, capable of binding and retaining large amounts of water in the skin's surface layers.[1] Its efficacy is often dependent on its molecular weight, with lower molecular weight variants penetrating deeper into the epidermis.[1] Beyond its hydrating properties, sodium hyaluronate can also influence cellular processes, with some studies indicating it can stimulate collagen production in dermal fibroblasts.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data for both compounds, highlighting the differences in the types and sources of evidence.
Table 1: In-Vitro & Ex-Vivo Efficacy Data
| Parameter | This compound (DAGP) | Sodium Hyaluronate |
| Hyaluronic Acid Synthesis | ▲ 282% increase in 2 days (in-vitro/ex-vivo, manufacturer data)[1] | Variable effects reported; some studies show stimulation of HA synthesis in synovium explants by glucosamine (precursor)[4] |
| Glycosaminoglycan (GAG) Synthesis | ▲ 84% increase in 10 days (in-vitro/ex-vivo, manufacturer data)[1] | Can influence GAG synthesis; studies on skin explants show increased GAG content with certain treatments[5] |
| Collagen Synthesis | Claims of stimulating collagen synthesis[6] | Can stimulate procollagen-1 expression (in-vitro, when combined with N-acetyl glucosamine)[7] |
| Dermal-Epidermal Junction (DEJ) Reinforcement | Claimed to reinforce DEJ structure[3] | No direct evidence found |
Table 2: Clinical Efficacy Data
| Parameter | This compound (DAGP) | Sodium Hyaluronate |
| Skin Hydration | No independent clinical data available. N-acetyl glucosamine (precursor) showed increased skin moisture content after 60 days of oral supplementation.[2] | Significant improvements in skin hydration observed in multiple clinical trials with topical application.[1] |
| Skin Elasticity | No independent clinical data available. N-acetyl glucosamine (precursor) showed a 12.2% improvement in elasticity at 12 weeks in one study.[8] | Significant improvements in skin elasticity demonstrated in clinical studies.[1] |
| Wrinkle Reduction | No independent clinical data available. N-acetyl glucosamine (precursor) showed improvements in fine lines and wrinkles.[8] | Clinically proven to reduce the appearance of fine lines and wrinkles.[1] |
| Skin Thickness (Plumping) | No independent clinical data available. N-acetyl glucosamine (precursor) showed a 16.2% increase in total skin thickness.[8] | Contributes to a plumper appearance due to its hydrating effects. |
Signaling Pathways and Experimental Workflows
Signaling Pathway for DAGP-Induced Hyaluronic Acid Synthesis
Caption: Proposed signaling pathway for DAGP in skin cells.
Experimental Workflow for In-Vitro Collagen Synthesis Assay
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 4. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. equalrxnskin.com [equalrxnskin.com]
- 7. New studies show topical glucosamine targets pigment overproduction | EurekAlert! [eurekalert.org]
- 8. A Novel Ingredient N-Acetyl Glucosamine - SkinMiles [skinmiles.com]
The Role of Disodium Acetyl Glucosamine Phosphate in Skin Hydration: A Comparative Analysis
A deep dive into the cellular mechanisms and a comparative look at leading hydrating agents for researchers and drug development professionals.
Disodium (B8443419) Acetyl Glucosamine Phosphate (B84403) has emerged as a noteworthy ingredient in the skincare landscape, purported to enhance skin hydration through intrinsic cellular pathways. This guide provides a comprehensive analysis of its role, comparing its mechanism and available efficacy data with established hydrating agents such as Hyaluronic Acid, Ceramides (B1148491), and Niacinamide. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential in dermatological and cosmetic formulations.
Disodium Acetyl Glucosamine Phosphate: A Precursor to Hydration
This compound is a stable, phosphorylated derivative of N-acetylglucosamine (NAG), a monosaccharide that serves as a fundamental building block for Hyaluronic Acid (HA) and other glycosaminoglycans (GAGs) in the skin.[1][2] Its primary proposed mechanism of action is to provide skin cells with a readily available precursor to stimulate the natural synthesis of these crucial hydrating molecules.[2] With age, the skin's ability to produce sufficient HA diminishes, leading to decreased moisture, loss of elasticity, and the formation of wrinkles.[1] By supplying an essential substrate, this compound aims to counteract this decline and promote a more hydrated and youthful complexion.[1][2]
Efficacy Data: Manufacturer's In-Vitro & Ex-Vivo Studies
According to manufacturer's data, this compound has demonstrated significant potential in stimulating the production of key hydrating molecules. In-vitro and ex-vivo studies have reported a notable increase in GAGs and hyaluronic acid synthesis. One manufacturer's study claims an 84% boost in GAGs production in the upper and middle layers of the skin over a 10-day period, and a remarkable 282% increase in hyaluronic acid synthesis within just two days.[3] It is important to note that these findings are based on laboratory studies and not on independent, peer-reviewed in-vivo human clinical trials.
Comparative Analysis with Alternative Hydrating Agents
To validate the role of this compound, a comparison with well-established hydrating ingredients is essential. This section evaluates its performance, using data on the closely related N-acetylglucosamine (NAG) as a proxy where direct comparative data for the disodium phosphate salt is unavailable, against Hyaluronic Acid, Ceramides, and Niacinamide.
N-acetylglucosamine (NAG) as a Proxy
Due to the limited availability of independent in-vivo clinical data on this compound, this guide will utilize published studies on N-acetylglucosamine (NAG) to provide a comparative perspective. NAG is the direct precursor to the phosphorylated form and has been the subject of several clinical investigations regarding its hydrating and other skin benefits.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various clinical and in-vitro studies on the efficacy of these hydrating agents.
Table 1: Comparison of Skin Hydration Effects (Corneometry)
| Ingredient/Product | Concentration | Duration of Study | % Increase in Skin Hydration (vs. Baseline/Control) | Study Type |
| Oral N-acetylglucosamine | 1000 mg/day | 60 days | Significant increase in moisture content below the eye[6] | In-vivo, double-blind, placebo-controlled |
| Topical N-acetylglucosamine | 8% | 12 weeks | Significant improvement in skin plumping (16.2% increase in skin thickness)[7] | In-vivo |
| Ceramide-containing Lotion | Not specified | 24 hours | 22.51% increase from baseline (occluded)[8] | In-vivo, non-randomized |
| Ceramide + NMF Cream | Not specified | 10 days | 76.9% increase from baseline[9] | In-vivo, double-blind |
| Hydrolysed Collagen Supplement | Not specified | 12 weeks | 13.8% increase vs. placebo[10] | In-vivo, randomized, double-blind, placebo-controlled |
Table 2: Comparison of Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Ingredient/Product | Concentration | Duration of Study | % Reduction in TEWL (vs. Baseline/Control) | Study Type |
| Topical N-acetylglucosamine | Not specified | Not specified | Leads to a decrease in skin flakiness, suggesting improved barrier function[11] | In-vivo |
| Ceramide-containing Lotion | Not specified | 24 hours | Significantly lower TEWL at the test site compared to control (3.08 vs 4.54 g/m²/h)[8] | In-vivo, non-randomized |
| Crosslinked Resilient Hyaluronic Acid (RHA) | Not specified | 9 days | 27.8% reduction[11] | Ex-vivo on human skin explants |
| High Molecular Weight Hyaluronic Acid (HMW HA) | Not specified | 9 days | 15.6% reduction[11] | Ex-vivo on human skin explants |
| Low Molecular Weight Hyaluronic Acid (LMW HA) | Not specified | 9 days | 55.5% increase (indicating barrier disruption)[11] | Ex-vivo on human skin explants |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.
Corneometry for Skin Hydration Measurement
Principle: This non-invasive method measures the electrical capacitance of the stratum corneum, which is directly proportional to its water content. Water has a higher dielectric constant than other skin components, so an increase in skin hydration leads to a higher capacitance reading.
Protocol:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.
-
Baseline Measurement: Before product application, baseline corneometry readings are taken on the designated test areas (e.g., volar forearm).
-
Product Application: A standardized amount of the test product is applied to the designated skin area.
-
Post-Application Measurements: Corneometry readings are taken at specified time points after product application (e.g., 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in capacitance values from baseline is calculated to determine the product's effect on skin hydration.
Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measures the quantity of water that passively evaporates from the skin to the surrounding environment. It is a key indicator of skin barrier function; a lower TEWL value signifies a healthier, more intact barrier. The measurement is typically performed using an open-chamber or closed-chamber evaporimeter.
Protocol:
-
Acclimatization: Similar to corneometry, subjects must acclimate to a controlled environment to ensure stable skin temperature and minimize sweating.
-
Baseline Measurement: Baseline TEWL is measured on the untreated test area.
-
Product Application: The test product is applied to the designated skin area.
-
Post-Application Measurements: TEWL is measured at various time intervals post-application to assess the product's effect on the skin barrier.
-
Data Analysis: The rate of water loss is expressed in grams per square meter per hour (g/m²h). A reduction in TEWL indicates an improvement in skin barrier function.
Signaling Pathways in Skin Hydration
Understanding the molecular pathways that regulate skin hydration is fundamental for developing targeted and effective treatments.
Hyaluronic Acid Synthesis Pathway
Hyaluronic acid synthesis is a critical process for maintaining skin moisture. It is synthesized by a class of integral membrane proteins called hyaluronan synthases (HAS1, HAS2, and HAS3). These enzymes polymerize UDP-glucuronic acid and UDP-N-acetylglucosamine into long chains of hyaluronic acid, which are then extruded into the extracellular space.[12]
Caption: Hyaluronic Acid Synthesis Pathway in the Skin.
Ceramide Synthesis Pathway
Ceramides are essential lipids of the stratum corneum that play a crucial role in skin barrier function and water retention.[13][14][15] They are synthesized through several pathways, with the de novo pathway being the most significant for maintaining the epidermal barrier.[13]
References
- 1. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. Glucosamine: an ingredient with skin and other benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. skinmiles.com [skinmiles.com]
- 8. Clinical evaluation of a topical ceramide lotion on skin hydration and skin barrier in healthy volunteers with dry skin - Cosmoderma [cosmoderma.org]
- 9. jddonline.com [jddonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of N-acetyl-glucosamine on stratum corneum desquamation and water content in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supplement Individual Article: The Importance of a Healthy Skin Barrier From the Cradle to the Grave Using Ceramide-Containing Cleansers and Moisturizers: A Review and Consensus - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
A Head-to-Head Comparison of Disodium Acetyl Glucosamine Phosphate and Other Glycosaminoglycan Precursors in Skin Health
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced dermatological treatments and cosmeceuticals, the stimulation of glycosaminoglycan (GAG) synthesis, particularly hyaluronic acid (HA), is a key strategy for improving skin hydration, elasticity, and overall health. This guide provides a comparative analysis of Disodium Acetyl Glucosamine (B1671600) Phosphate (DGA) and other prominent GAG precursors, namely N-acetylglucosamine (NAG) and Glucosamine (as sulfate (B86663) or hydrochloride salts). The comparison is based on available in-vitro and ex-vivo experimental data, with a focus on quantitative outcomes and mechanistic insights.
Quantitative Comparison of GAG Precursor Efficacy
The following table summarizes the reported efficacy of DGA, NAG, and Glucosamine in stimulating GAG and hyaluronic acid synthesis. It is important to note that the data is derived from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.
| Precursor | Cell/Tissue Type | Outcome Measure | Reported Efficacy | Source |
| Disodium Acetyl Glucosamine Phosphate (DGA) | Not Specified (In-vitro/Ex-vivo) | GAG Production | ▲ 84% increase in 10 days | [1] |
| Not Specified (In-vitro/Ex-vivo) | Hyaluronic Acid Synthesis | ▲ 282% increase in 2 days | [1] | |
| N-acetylglucosamine (NAG) | Human Dermal Fibroblasts | Hyaluronan Synthesis | ▲ 107% increase | [2][3] |
| Human Keratinocytes | Hyaluronic Acid Production | Dose-dependent increase | [4] | |
| Human Dermal Fibroblasts | Hyaluronic Acid Production | No effect | [4] | |
| Glucosamine Hydrochloride (GlcN-HCl) | Human Osteoarthritic Synovium Explants | Hyaluronic Acid Production | ▲ 2-4 fold increase | [5][6] |
| Glucosamine | Vascular Smooth Muscle Cells | GAG Synthesis | ▼ Inhibition | [7][8] |
In-Depth Analysis of GAG Precursors
This compound (DGA)
This compound is a phosphorylated derivative of N-acetylglucosamine.[9] This phosphorylation is believed to enhance its bioavailability and efficacy as a precursor for GAG synthesis.
Mechanism of Action: DGA is proposed to act as a readily available building block for the synthesis of GAGs, including hyaluronic acid.[9] By providing a phosphorylated form of N-acetylglucosamine, it may bypass some of the initial enzymatic steps in the hexosamine biosynthesis pathway, thus potentially accelerating the production of UDP-N-acetylglucosamine, a critical substrate for HA synthases.[9] Manufacturers also claim that DGA provides an energy source for skin cells to boost HA production.[1][9]
N-acetylglucosamine (NAG)
NAG is a well-established precursor for the biosynthesis of hyaluronic acid and other GAGs.[2][3][4]
Mechanism of Action: Exogenous NAG is transported into the cell and can be utilized in the salvage pathway for the synthesis of UDP-N-acetylglucosamine. This increases the intracellular pool of this essential substrate for hyaluronan synthases (HAS), leading to enhanced HA production.[10] Interestingly, some studies suggest that NAG's effect is not mediated by an upregulation of HAS enzyme expression, indicating a substrate-driven mechanism.[11] In addition to its role as a precursor, NAG has been shown to increase collagen synthesis and exhibit anti-inflammatory and anti-senescent properties in skin fibroblasts.[2][3]
Glucosamine (GlcN)
Glucosamine, typically available as glucosamine sulfate or glucosamine hydrochloride, is another fundamental precursor for GAG synthesis.[12]
Mechanism of Action: Glucosamine enters the cell and is converted to glucosamine-6-phosphate, which then enters the hexosamine biosynthesis pathway to be converted into UDP-N-acetylglucosamine. Studies have demonstrated its ability to significantly increase HA production in synovial tissue.[5][6] However, there is also evidence to suggest that at high concentrations, glucosamine may inhibit GAG synthesis in certain cell types, such as vascular smooth muscle cells, by causing a depletion of cellular ATP.[7][8] Similar to NAG, glucosamine's stimulatory effect on HA synthesis does not appear to involve an increase in the gene expression of HAS enzymes.[5]
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes and experimental approaches discussed, the following diagrams are provided.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. N-Acetylglucosamine modulates function of the skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 10. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucosamine: an ingredient with skin and other benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Modulation by Disodium Acetyl Glucosamine Phosphate and N-acetylmannosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403) and N-acetylmannosamine (ManNAc) are both amino sugar derivatives that play roles in important biosynthetic pathways. ManNAc is a key intermediate in the sialic acid biosynthetic pathway, which is crucial for the synthesis of sialoglycans that adorn cell surfaces and are involved in a myriad of cellular processes. Disodium Acetyl Glucosamine Phosphate, a derivative of N-acetylglucosamine (GlcNAc), is positioned as a precursor for hyaluronic acid and other glycosaminoglycans (GAGs). This guide provides a comparative overview of their known effects on gene expression, supported by available experimental data.
It is critical to note that while there is a body of research on the gene expression effects of N-acetylmannosamine and the related compound N-acetylglucosamine, there is a significant lack of peer-reviewed studies directly investigating the impact of this compound on gene expression. Much of the available information on this compound is from manufacturers of cosmetic ingredients. Therefore, this guide will present the available data for each compound and for N-acetylglucosamine as a proxy for its phosphate derivative, highlighting the current gaps in comparative research.
Metabolic Pathways
N-acetylmannosamine in the Sialic Acid Biosynthesis Pathway
N-acetylmannosamine is a crucial precursor in the biosynthesis of sialic acids.[1] The pathway is initiated by the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE).[2] ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently converted to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. Supplementation with ManNAc can bypass the initial GNE-catalyzed step, which is the rate-limiting step in this pathway.[1][3] This is particularly relevant in conditions like GNE myopathy, where mutations in the GNE gene lead to reduced sialic acid production.[3]
This compound and the Hyaluronic Acid Synthesis Pathway
This compound is a phosphorylated derivative of N-acetylglucosamine (GlcNAc). GlcNAc is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), including hyaluronic acid. The synthesis of hyaluronic acid involves the alternating addition of glucuronic acid and N-acetylglucosamine residues by hyaluronan synthases (HAS). While this compound is proposed to serve as a precursor for this pathway, detailed, independent studies on its direct incorporation and effects on gene expression are lacking.[4][5]
Gene Expression Data
Due to the absence of direct comparative studies, the following tables summarize the known effects of N-acetylmannosamine and N-acetylglucosamine (as a proxy for this compound) on gene expression from separate studies.
Table 1: Summary of Gene Expression Changes Induced by N-acetylmannosamine
| Cell Type/Organism | Key Genes/Pathways Affected | Observed Effect | Reference |
| GNE-deficient embryonic stem cells | Germ layer markers | Dis-regulated expression of cardiac and extra-embryonal genes in the absence of sialic acid precursors. | [6] |
| Medulloblastoma | Sialic acid metabolism genes (e.g., ST6GAL2) | Differential expression of sialyltransferases and other related genes across different tumor subgroups. | [7][8] |
Table 2: Summary of Gene Expression Changes Induced by N-acetylglucosamine
| Cell Type/Organism | Key Genes/Pathways Affected | Observed Effect | Reference |
| Human Articular Chondrocytes | HAS2 (Hyaluronan Synthase 2) | Upregulation | [9] |
| Skin Equivalent Cultures | Pigmentation-relevant genes | Down-regulation and up-regulation of various genes involved in melanin (B1238610) production. | [10][11] |
| Vibrio parahaemolyticus | Energy metabolism, transport, virulence genes | Induction and repression of a wide range of genes. | [12] |
| Candida albicans | Virulence genes | Induction | [13] |
Experimental Protocols
Gene Expression Analysis in Human Articular Chondrocytes (summarized from[10])
-
Cell Culture: Human articular chondrocytes were isolated and cultured in DMEM containing 10% fetal calf serum. First passage cells were used for experiments.
-
Treatment: Chondrocytes were stimulated with 10 mM N-acetylglucosamine for 24 hours.
-
RNA Extraction: Total RNA was isolated from the cultured cells using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): First-strand cDNA was synthesized from the total RNA. PCR was then performed using primers specific for hyaluronan synthase-2 (HAS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized to determine the relative expression levels of HAS2 mRNA.
Discussion and Conclusion
The available evidence indicates that N-acetylmannosamine and N-acetylglucosamine influence gene expression in a variety of biological contexts. N-acetylmannosamine's role is intrinsically linked to the sialic acid biosynthesis pathway, and its effects on gene expression appear to be mediated through the downstream consequences of altered sialylation. The study on GNE-deficient stem cells suggests that the flux through this pathway is important for regulating developmental gene expression.[6]
For this compound, the lack of direct research on its gene expression effects is a major knowledge gap. The data for its parent compound, N-acetylglucosamine, shows that it can modulate gene expression related to extracellular matrix production (HAS2 in chondrocytes) and pigmentation.[9][11] These findings suggest that this compound could potentially have similar effects, but this requires direct experimental verification.
References
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioinformatic Analysis of Gene Expression Related to Sialic Acid Biosynthesis in Patients With Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatic Analysis of Gene Expression Related to Sialic Acid Biosynthesis in Patients With Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic expression changes induced by topical N-acetyl glucosamine in skin equivalent cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. episkin.com [episkin.com]
- 12. Effect of N-acetyl-D-glucosamine on gene expression in Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vitro Comparison of Disodium Acetyl Glucosamine Phosphate and Hyaluronic Acid on Chondrocytes: A Review of Available Evidence
Introduction
Articular cartilage regeneration and the management of degenerative joint diseases like osteoarthritis are significant areas of research. Chondrocytes, the sole cellular component of cartilage, are responsible for maintaining the extracellular matrix (ECM), which provides the tissue with its unique biomechanical properties. Both hyaluronic acid and glucosamine-based compounds are widely investigated for their potential chondroprotective and regenerative effects. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the in vitro effects of Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate and hyaluronic acid on chondrocytes. However, it is critical to note the current limitations in the available data for a direct comparison.
Hyaluronic Acid: A Well-Characterized Modulator of Chondrocyte Function
Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the synovial fluid and articular cartilage ECM. Its effects on chondrocytes are multifaceted and depend on its molecular weight and concentration.
Effects on Chondrocyte Viability and Proliferation
In vitro studies have consistently demonstrated that hyaluronic acid can support and, in some cases, enhance chondrocyte viability and proliferation. For instance, supplementation with HA has been shown to maintain chondrocyte viability over extended culture periods.
Modulation of Extracellular Matrix Synthesis
Hyaluronic acid plays a crucial role in regulating the synthesis of key ECM components by chondrocytes. It has been shown to upregulate the expression of type II collagen and aggrecan, the primary structural proteins of cartilage. This anabolic effect contributes to the maintenance and repair of the cartilage matrix.
Anti-inflammatory and Catabolic Effects
Hyaluronic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and matrix-degrading enzymes such as matrix metalloproteinases (MMPs). This helps to mitigate the catabolic processes that lead to cartilage degradation in pathological conditions.
Signaling Pathways Modulated by Hyaluronic Acid
Hyaluronic acid exerts its effects on chondrocytes through interactions with cell surface receptors, primarily CD44. This interaction triggers intracellular signaling cascades that influence gene expression and cellular function. Key signaling pathways modulated by HA include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: HA can modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and inflammation.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: By inhibiting the NF-κB signaling pathway, HA can suppress the expression of inflammatory cytokines and catabolic enzymes.
Disodium Acetyl Glucosamine Phosphate: An Overview of Related Compounds
Direct experimental data on the in vitro effects of this compound on chondrocytes is currently unavailable in peer-reviewed literature. However, to provide a relevant context, the effects of its constituent components, glucosamine and N-acetylglucosamine, are summarized below. It is important to emphasize that the phosphorylation and the disodium salt formulation of DAGP could significantly alter its biological activity compared to these related molecules.
Glucosamine and its Salts (Sulfate and Hydrochloride)
Glucosamine is an amino sugar and a fundamental building block of glycosaminoglycans. In vitro studies on glucosamine sulfate (B86663) and hydrochloride have reported various effects on chondrocytes:
-
ECM Synthesis: Some studies suggest that glucosamine can stimulate the synthesis of proteoglycans, a key component of the cartilage ECM. However, the effects on collagen synthesis are less consistent.
-
Anti-inflammatory Effects: Glucosamine has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activity of catabolic enzymes.
N-Acetylglucosamine (GlcNAc)
N-acetylglucosamine is a derivative of glucosamine and is also a precursor for the synthesis of glycosaminoglycans. Some studies have indicated that GlcNAc may have different effects compared to glucosamine, with some reports suggesting it may be more effective in stimulating hyaluronic acid synthesis by synoviocytes.
Experimental Protocols
Due to the lack of specific studies on this compound, a detailed experimental protocol for its in vitro comparison with hyaluronic acid cannot be provided. However, a general experimental workflow for such a comparative study is outlined below.
Data Presentation: A Call for Future Research
A direct quantitative comparison of this compound and hyaluronic acid on chondrocyte function is not possible at this time. The following table illustrates the type of data that would be necessary to make such a comparison and serves as a template for future research in this area.
| Parameter | Hyaluronic Acid | This compound |
| Chondrocyte Viability | Generally maintained or increased | Data not available |
| Chondrocyte Proliferation | Dose and MW dependent effects | Data not available |
| Gene Expression | ||
| COL2A1 (Type II Collagen) | Upregulated | Data not available |
| ACAN (Aggrecan) | Upregulated | Data not available |
| MMP13 | Downregulated | Data not available |
| ECM Component Synthesis | ||
| Proteoglycans | Increased | Data not available |
| Type II Collagen | Increased | Data not available |
| Signaling Pathway Modulation | ||
| MAPK Pathway | Modulated | Data not available |
| NF-κB Pathway | Inhibited | Data not available |
Conclusion
While hyaluronic acid is a well-researched compound with demonstrated in vitro effects on chondrocytes, including the promotion of an anabolic and anti-inflammatory phenotype, there is a clear absence of publicly available scientific data on the specific effects of this compound. The information on related glucosamine compounds provides a potential framework for understanding its possible mechanisms, but direct experimental evidence is necessary. Future in vitro studies are required to elucidate the specific effects of this compound on chondrocyte viability, proliferation, extracellular matrix synthesis, and underlying signaling pathways to enable a meaningful comparison with hyaluronic acid and to ascertain its potential as a therapeutic agent for cartilage regeneration.
Confirming the enzymatic conversion of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE to UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic conversion of DISODIUM (B8443419) ACETYL GLUCOSAMINE PHOSPHATE (B84403) to Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) against alternative chemoenzymatic production methods. UDP-GlcNAc is a critical precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans, making its efficient production a key area of interest in biomedical research and drug development.[1][2]
Confirmation of Enzymatic Conversion
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE serves as a salt form of N-acetylglucosamine-1-phosphate (GlcNAc-1-P). This phosphorylated sugar is the direct substrate for the enzyme UDP-N-acetylglucosamine pyrophosphorylase (also known as UAP1, AGX1, or GlmU), which catalyzes its conversion to UDP-GlcNAc in the presence of Uridine-5'-triphosphate (UTP).[3][4][5] This single-step enzymatic conversion offers a direct and specific route to the production of UDP-GlcNAc.
Alternative Synthesis Method: One-Pot Chemoenzymatic Synthesis
A prevalent alternative to the direct enzymatic conversion of GlcNAc-1-P is a one-pot, multi-enzyme chemoenzymatic approach. This method typically starts with the more readily available and cost-effective precursor, N-acetylglucosamine (GlcNAc). The synthesis proceeds through a two-step cascade within a single reaction vessel:
-
Phosphorylation: N-acetylhexosamine 1-kinase (NahK) catalyzes the phosphorylation of GlcNAc to GlcNAc-1-P, utilizing Adenosine-5'-triphosphate (ATP) as the phosphate donor.[6][7][8][9][10]
-
Uridylation: UDP-N-acetylglucosamine pyrophosphorylase (AGX1 or GlmU) then converts the newly formed GlcNAc-1-P to UDP-GlcNAc using UTP.[3][4]
To drive the equilibrium towards product formation, an inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate (PPi) byproduct.[11]
Quantitative Performance Comparison
The choice between direct enzymatic conversion and the one-pot chemoenzymatic method depends on factors such as substrate availability, desired yield, and process complexity. The following tables summarize key quantitative data for the enzymes involved in these processes.
Table 1: Comparison of UDP-GlcNAc Synthesis Yields
| Starting Substrate | Enzyme(s) | Reported Yield (%) | Reference |
| GlcNAc-1-P | Human AGX1 | >60% | [3][12] |
| GlcNAc-1-P | E. coli GlmU | Moderate (10-65%) | [3] |
| GlcNAc | NahK, PmGlmU, PmPpA (One-Pot) | 81% | [11] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| B. longum NahK | GlcNAc | 0.118 | 1.21 | 8.5 | 40 | [9] |
| B. longum NahK | ATP | 0.172 | - | 8.5 | 40 | [9] |
| M. tuberculosis GlmU | GlcNAc-1-P | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: Direct Enzymatic Synthesis of UDP-GlcNAc from GlcNAc-1-P
This protocol describes the direct conversion of N-acetylglucosamine-1-phosphate to UDP-GlcNAc using UDP-N-acetylglucosamine pyrophosphorylase (e.g., human AGX1).
Materials:
-
This compound (GlcNAc-1-P)
-
Uridine-5'-triphosphate (UTP), disodium salt
-
Recombinant human UDP-N-acetylglucosamine pyrophosphorylase (AGX1)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
20 mM MgCl₂
-
10 mM this compound
-
12 mM UTP
-
1 U/mL inorganic pyrophosphatase
-
5 U/mL AGX1
-
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by analyzing aliquots at different time points using High-Performance Anion-Exchange Chromatography (HPAEC) or other suitable analytical methods.
-
Upon completion, the product can be purified using anion-exchange chromatography.
Protocol 2: One-Pot Chemoenzymatic Synthesis of UDP-GlcNAc from GlcNAc
This protocol outlines the one-pot synthesis of UDP-GlcNAc from N-acetylglucosamine using a kinase and a pyrophosphorylase.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine-5'-triphosphate (ATP), disodium salt
-
Uridine-5'-triphosphate (UTP), disodium salt
-
Recombinant N-acetylhexosamine 1-kinase (NahK)
-
Recombinant UDP-N-acetylglucosamine pyrophosphorylase (AGX1 or GlmU)
-
Recombinant inorganic pyrophosphatase (e.g., EcPPA)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Deionized water
Procedure:
-
Combine the following in a reaction tube:
-
ATP powder
-
UTP powder
-
GlcNAc powder
-
-
Reconstitute the powdered substrates with deionized water.
-
Add Tris-HCl buffer (to a final concentration of 50 mM, pH 8.0) and MgCl₂ (to a final concentration of 20 mM).
-
Add the enzymes to the reaction mixture:
-
NahK
-
AGX1 or GlmU
-
Inorganic pyrophosphatase
-
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the formation of UDP-GlcNAc over time using an appropriate analytical technique.
-
Purify the final product as required.
Visualizing the Biochemical Pathways
To better understand the enzymatic conversions and their biological context, the following diagrams illustrate the key pathways.
References
- 1. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate promiscuity of N-acetylhexosamine 1-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Promiscuity of N-Acetylhexosamine 1-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemoenzymatic route to N-acetylglucosamine-1-phosphate analogues: substrate specificity investigations of N-acetylhexosamine 1-kinase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. uniprot.org [uniprot.org]
- 10. N-acetylhexosamine 1-kinase (NahK) | Chemily Glycoscience [chemilyglycoscience.com]
- 11. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Analysis of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE and N-Acetylglucosamine for Researchers and Drug Development Professionals
In the realm of dermatology and cosmetic science, the pursuit of effective skin rejuvenating and hydrating agents is perpetual. Among the molecules of interest are N-acetylglucosamine (NAG) and its phosphorylated derivative, DISODIUM ACETYL GLUCOSAMINE (B1671600) PHOSPHATE (B84403). This guide provides a side-by-side analysis of these two compounds, presenting available experimental data, methodologies, and a discussion of their mechanisms of action to aid researchers, scientists, and drug development professionals in their evaluations.
Introduction to the Compounds
N-Acetylglucosamine (NAG) is the non-phosphorylated, naturally occurring monosaccharide that serves as a fundamental precursor to the biosynthesis of hyaluronic acid (HA), a critical glycosaminoglycan (GAG) for skin hydration and viscoelasticity.[1] It is a well-researched ingredient with established benefits in skincare, including improving skin hydration, reducing hyperpigmentation, and promoting gentle exfoliation.[2][3][4]
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is a synthetically produced, phosphorylated form of N-acetylglucosamine. It is positioned as a "bioengineered" precursor for HA and GAG synthesis, with manufacturer claims of enhanced potency in stimulating their production. However, independent, peer-reviewed clinical data on its efficacy and skin penetration is less abundant compared to its non-phosphorylated counterpart.
Mechanism of Action: Hyaluronic Acid Synthesis
Both compounds contribute to the synthesis of hyaluronic acid, a key molecule in maintaining skin moisture and plumpness. They act as precursors in the metabolic pathway that leads to the formation of UDP-N-acetylglucosamine, one of the two essential building blocks for HA polymerization by hyaluronan synthases (HAS).
While both molecules feed into this pathway, it is hypothesized that the phosphorylated form may bypass certain enzymatic steps, potentially leading to a more direct and potent stimulation of HA synthesis. However, it is also important to consider that exogenous NAG has been shown to effectively increase HA production in cultured human dermal fibroblasts.[5]
Caption: Simplified pathway of Hyaluronic Acid synthesis.
Comparative Performance Data
The following tables summarize the available quantitative data for both compounds. It is important to note the disparity in the source and volume of data, with more extensive independent research available for N-acetylglucosamine.
Table 1: In Vitro Skin Permeation
| Parameter | This compound | N-Acetylglucosamine (NAG) |
| Permeability Data | Data from independent, peer-reviewed studies is not readily available. | Permeability has been demonstrated in various studies. For example, a study using shed snakeskin as a model membrane showed negligible permeability in neat solutions of enhancers, but excellent permeation from saturated solutions in DMSO and phosphate buffer with ethanol.[6] |
| Permeability Coefficient | Not available from independent studies. | Permeability coefficients were found to be about threefold larger in phosphate buffer/ethanol solutions (5%, 10%, and 25%) compared to a saturated DMSO solution.[6] |
| Cumulative Permeation | Not available from independent studies. | In a study with microemulsions of NAG, the cumulative amount in the receptor fluid at 24 hours was reported to be between 1010.46 ± 31.63 and 1260.99 ± 100.19 µg/cm².[7] |
| Skin Accumulation | Not available from independent studies. | The same microemulsion study showed NAG accumulation in the skin membrane to be between 155.59 ± 19.19 and 181.11 ± 20.38 µg/cm².[7] |
Table 2: Efficacy in Hyaluronic Acid (HA) and Glycosaminoglycan (GAG) Synthesis
| Parameter | This compound | N-Acetylglucosamine (NAG) |
| HA Synthesis | Manufacturer's in-vitro data claims a 282% increase in hyaluronic acid synthesis in just 2 days. | Exogenous NAG has been shown to promote HA production in cultured human dermal fibroblasts.[5] Another study on human articular chondrocytes indicated that GlcNAc stimulates hyaluronan synthesis.[8] |
| GAG Synthesis | According to the manufacturer's in-vitro and ex-vivo tests, it can boost GAGs production by 84% in 10 days in both the upper and middle layers of the skin. | As a precursor to GAGs, NAG is known to stimulate their synthesis.[2] |
| HAS Expression | Data on the effect on Hyaluronan Synthase (HAS) expression is not readily available. | One study showed that while NAG promoted HA production, it had no effect on the mRNA expression of HA-synthesizing enzymes (HAS1, 2, and 3) in human dermal fibroblasts.[5] Conversely, a study on human articular chondrocytes associated GlcNAc-accelerated hyaluronan synthesis with the upregulation of HAS-2.[8] |
Table 3: Clinical Efficacy
| Parameter | This compound | N-Acetylglucosamine (NAG) |
| Hyperpigmentation | No independent clinical trial data is readily available. | A double-blind, placebo-controlled clinical trial with 2% NAG showed a reduction in the appearance of facial hyperpigmentation after 8 weeks.[3] When combined with 4% niacinamide, the effect was greater.[3][4] |
| Skin Hydration & Wrinkles | No independent clinical trial data is readily available. | Oral supplementation with NAG has been shown to improve skin hydration.[2] Topical application has been demonstrated to decrease wrinkles.[2] |
| Mechanism of Depigmentation | Not specifically studied. | NAG is suggested to inhibit the glycosylation of pro-tyrosinase, which is a necessary step in the production of melanin.[9] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general methodology for assessing the skin penetration of topical compounds.
Caption: Workflow for Franz Diffusion Cell experiments.
Objective: To quantify the permeation of a test compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., full-thickness or epidermal)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation containing the compound of interest
-
Magnetic stirrer
-
Water bath for temperature control (32°C for skin studies)
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Membrane Preparation: The skin membrane is carefully excised and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[10][11]
-
Cell Assembly: The two chambers are clamped together, ensuring a leak-proof seal.[12]
-
Receptor Chamber: The receptor chamber is filled with a degassed receptor solution, and a magnetic stir bar is added. The temperature is maintained at 32°C to mimic physiological skin temperature.[13]
-
Application: A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.[13]
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[11]
-
Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[11]
In Vitro Hyaluronic Acid Synthesis Assay
This protocol outlines a general method for measuring the effect of a test compound on HA synthesis in cultured human dermal fibroblasts.
Objective: To quantify the amount of hyaluronic acid produced by fibroblasts in response to treatment with a test compound.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound (this compound or NAG)
-
24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Hyaluronic Acid ELISA kit
Procedure:
-
Cell Seeding: HDFs are seeded into 24-well plates and incubated to allow for cell attachment.[14]
-
Serum Starvation: The cells are then cultured in a low-serum medium to synchronize their growth phase.[14]
-
Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium. A control group without the test compound is also included.[15]
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for HA synthesis and secretion into the culture medium.[15]
-
Supernatant Collection: After incubation, the culture supernatant is collected.[14]
-
HA Quantification: The concentration of HA in the supernatant is quantified using a commercially available HA ELISA kit, following the manufacturer's instructions.[14][16]
-
Data Analysis: The amount of HA produced in the treated groups is compared to the control group to determine the effect of the test compound on HA synthesis.
Conclusion
Both this compound and N-acetylglucosamine are promising ingredients for skincare formulations aimed at improving skin hydration and overall appearance through the stimulation of hyaluronic acid and glycosaminoglycan synthesis.
N-acetylglucosamine is a well-established compound with a significant body of independent research supporting its efficacy in skin permeation, HA synthesis, and clinical benefits for hyperpigmentation and hydration.
This compound is presented as a more potent, next-generation molecule. While the theoretical basis for its enhanced activity is plausible, there is a clear need for independent, peer-reviewed studies to substantiate the manufacturer's claims regarding its superior performance in skin permeation and clinical efficacy.
For researchers and drug development professionals, N-acetylglucosamine represents a reliable and evidence-backed option. This compound may offer potential for enhanced performance, but further rigorous, independent investigation is warranted to validate its comparative efficacy and establish its place in advanced dermatological formulations.
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine: an ingredient with skin and other benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in the appearance of facial hyperpigmentation by topical N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction in the appearance of facial hyperpigmentation after use of moisturizers with a combination of topical niacinamide and N-acetyl glucosamine: results of a randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal permeability of N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylglucosamine microemulsions: Assessment of skin penetration, cytotoxicity, and anti-melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic expression changes induced by topical N-acetyl glucosamine in skin equivalent cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. alterlab.co.id [alterlab.co.id]
- 14. benchchem.com [benchchem.com]
- 15. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Disodium Acetyl Glucosamine Phosphate and Leading Anti-Aging Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-aging efficacy of Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403) (DAGP) against established compounds: Retinol (B82714), Vitamin C, and Hyaluronic Acid. This analysis is based on available experimental data to benchmark its performance and elucidate its mechanisms of action.
Disodium Acetyl Glucosamine Phosphate, a precursor to hyaluronic acid, is emerging as a promising agent in the field of cosmetic science for its role in promoting skin health and combating the signs of aging.[1] Its primary function lies in stimulating the synthesis of glycosaminoglycans (GAGs), essential molecules for maintaining skin hydration and elasticity. This guide synthesizes in-vitro, ex-vivo, and clinical data to compare its performance with cornerstone anti-aging ingredients.
Quantitative Performance Benchmarking
The following table summarizes key performance indicators from various studies. It is important to note that direct comparative in-vivo studies between this compound and other compounds are limited. Much of the available data for DAGP is from in-vitro and ex-vivo studies, while data for its related compound, N-acetylglucosamine (NAG), is used as a proxy for in-vivo performance.
| Parameter | This compound / N-acetylglucosamine (NAG) | Retinol | Vitamin C | Hyaluronic Acid |
| Wrinkle Reduction | NAG (8% cream) showed consumer-perceivable improvements in wrinkles and fine lines over 12 weeks.[2] A study comparing a glucosamine complex to 0.1% stabilized retinol found retinol to be statistically superior in reducing fine lines and wrinkles at 4 and 8 weeks.[3] | 0.1% stabilized retinol showed statistically greater improvement in fine lines and wrinkles compared to a glucosamine complex and placebo at 4 and 8 weeks.[3] | A supplement with hydrolyzed collagen and vitamin C led to a 19.6% decrease in the Rz profilometry index (wrinkle severity) after 12 weeks.[4] | A topical serum with six types of hyaluronic acid demonstrated a decrease in wrinkle volume by 26.3% and wrinkle depth by 21.8% after 30 days.[5] |
| Skin Elasticity | An 8% NAG cream improved skin elasticity (pinch recoil) by 12.2% after 12 weeks.[2] | A 0.1% stabilized retinol formulation showed statistically superior improvement in skin firmness compared to a glucosamine complex and placebo at 4 and 8 weeks.[3] | A supplement containing hydrolyzed collagen and vitamin C increased the R2 elasticity index by 22.7% after 12 weeks.[4] A study on sensitive skin showed significant improvement in skin elasticity with ascorbic acid treatment.[6] | No significant impacts on skin elasticity were observed in a 16-week study of a supplement containing collagen, vitamin C, and hyaluronic acid.[7] |
| Skin Hydration | Oral supplementation with 1000mg of NAG for 60 days significantly increased moisture content below the eye.[8] A topical HA serum containing this compound increased skin hydration by 55% at week 6.[9] | While not its primary function, retinol can improve overall skin health which may indirectly affect hydration. | A supplement with hydrolyzed collagen and vitamin C increased skin hydration by 13.8% after 12 weeks.[4] | A topical serum with six types of hyaluronic acid increased skin hydration immediately after application by 134% and sustained a 55% increase at week 6.[9] Oral HA supplementation has also been shown to increase skin moisture.[10] |
| Hyperpigmentation Reduction | A combination of 4% niacinamide and 2% NAG was significantly more effective than a vehicle control in reducing the detectable area of facial spots.[11] In a comparative study, a cream with 4% N-acetyl glucosamine and 2% nicotinamide (B372718) showed slightly more efficacy in reducing melasma than 4% hydroquinone, though the difference was not statistically significant.[12] | A 0.1% stabilized retinol formulation demonstrated statistically superior improvement in mottled and discrete pigmentation compared to a glucosamine complex and placebo at 4 and 8 weeks.[3] | A formulation with 25% vitamin C significantly reduced melasma-induced pigmentation over 16 weeks.[6] | Not a primary function. |
| Collagen Synthesis | In-vitro studies on a complex of N-acetyl glucosamine and niacinamide showed increased procollagen-1 expression.[13] | In-vitro studies show retinol stimulates collagen synthesis.[3] | Vitamin C is essential for collagen synthesis.[14] A study confirmed increased mRNA levels of type I and type III collagen with a 5% ascorbic acid cream.[6] | Not a direct stimulator of collagen synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies cited in this guide.
Protocol 1: Evaluation of Topical N-acetylglucosamine on Photoaged Skin
-
Objective: To assess the efficacy of an 8% N-acetylglucosamine cream on the signs of photoaging.
-
Study Design: A 12-week, controlled-use anti-aging study.
-
Participants: Female subjects with visual signs of photoaging.
-
Intervention: Application of an 8% N-acetylglucosamine cream.
-
Assessments:
-
Clinical Grading: Dermatologist grading of aging attributes at baseline, week 6, and week 12.
-
Instrumental Analysis:
-
Elasticity: Measured by pinch recoil.
-
Skin Thickness: Measured to assess skin plumping.
-
-
-
Key Findings: Statistically significant improvements in skin elasticity and thickness were observed at 12 weeks.[2]
Protocol 2: Comparative Study of Stabilized Retinol vs. Glucosamine Complex
-
Objective: To compare the anti-aging benefits of a 0.1% stabilized retinol formulation against a glucosamine complex and a placebo.
-
Study Design: A double-blind, placebo-controlled, split-face study over 8 weeks.
-
Participants: Subjects with photodamaged skin.
-
Intervention: Once daily application of the assigned formulation to one side of the face.
-
Assessments: Dermatologist assessment of fine and coarse wrinkles, pigmentation, firmness, and laxity at baseline, week 4, and week 8.
-
Key Findings: The retinol formulation showed statistically superior efficacy in improving fine lines, wrinkles, pigmentation, and firmness compared to the glucosamine complex and placebo.[3]
Protocol 3: Efficacy of a Hyaluronic Acid-Based Dermo-Cosmetic Treatment
-
Objective: To evaluate the filling and anti-aging efficacy of a topical treatment containing six types of hyaluronic acid.
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial over 30 days.
-
Participants: 40 healthy female subjects with mild to moderate signs of skin aging.
-
Intervention: Daily application of the hyaluronic acid treatment or a placebo.
-
Assessments:
-
Short-term (3 hours post-application): Lip volume and wrinkle depth/volume.
-
Long-term (7, 14, and 30 days): Skin sagging of face and cheekbones, cheekbone volume, and wrinkle depth/volume.
-
-
Key Findings: Significant improvements in all measured parameters were observed in the active treatment group compared to the placebo.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the molecular mechanisms and experimental processes discussed in this guide.
Conclusion
This compound demonstrates significant potential as an anti-aging compound, primarily through its role as a precursor to hyaluronic acid and a stimulator of GAG synthesis. In-vitro and ex-vivo data are promising, suggesting potent hydrating and matrix-building properties. Clinical studies on the related compound, N-acetylglucosamine, further support its efficacy in improving skin hydration, elasticity, and reducing hyperpigmentation.
However, when benchmarked against established anti-aging ingredients, the available direct comparative data, particularly for wrinkle reduction and firmness, suggests that retinol currently holds a superior position in terms of robust clinical evidence for these specific endpoints.[3] Vitamin C remains a critical component for its multifaceted role in collagen synthesis and antioxidant protection.[14] Hyaluronic acid is a powerful hydrating agent, and the mechanism of DAGP complements its function by boosting the skin's own production of this vital molecule.
For researchers and drug development professionals, these findings highlight the promise of this compound as a valuable component in advanced skincare formulations, particularly for its hydrating and skin-plumping effects. Further direct, long-term, and large-scale comparative clinical trials are warranted to fully elucidate its position relative to other leading anti-aging compounds. The synergistic potential of combining DAGP with ingredients like retinol and vitamin C also presents an exciting avenue for future research and product development.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. skinmiles.com [skinmiles.com]
- 3. researchgate.net [researchgate.net]
- 4. A Clinical Trial Shows Improvement in Skin Collagen, Hydration, Elasticity, Wrinkles, Scalp, and Hair Condition following 12-Week Oral Intake of a Supplement Containing Hydrolysed Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-aging and filling efficacy of six types hyaluronic acid based dermo-cosmetic treatment: double blind, randomized clinical trial of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Dietary Supplementation with Collagen and Vitamin C and Their Combination with Hyaluronic Acid on Skin Density, Texture and Other Parameters: A Randomised, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. junglongevity.com [junglongevity.com]
- 11. Reduction in the appearance of facial hyperpigmentation after use of moisturizers with a combination of topical niacinamide and N-acetyl glucosamine: results of a randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcrjournals.com [tcrjournals.com]
- 13. New studies show topical glucosamine targets pigment overproduction | EurekAlert! [eurekalert.org]
- 14. jcadonline.com [jcadonline.com]
- 15. Synergistic effect of N-acetylglucosamine and retinoids on hyaluronan production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Disodium Acetyl Glucosamine Phosphate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Disodium (B8443419) Acetyl Glucosamine Phosphate, a compound utilized in various biochemical and pharmaceutical research applications, requires a systematic approach to its disposal to ensure minimal environmental impact and adherence to safety protocols. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this substance.
Hazard Assessment and Regulatory Compliance
Based on available safety data for similar compounds, such as N-Acetyl-D-glucosamine, Disodium Acetyl Glucosamine Phosphate is not classified as a hazardous substance.[1][2] However, a related compound, N-Acetyl-D-glucosamine-6-phosphate disodium salt, is noted as a potential skin and eye irritant. Given this, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety goggles and gloves.
Crucially, all chemical waste disposal is governed by local, state, and federal regulations.[3][4][5] Therefore, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific guidance that aligns with these regulations.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as chemical waste.
-
Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office.[4] Segregation by compatibility is a key principle of safe chemical waste management.[4]
2. Containerization and Labeling:
-
Use a dedicated, leak-proof container for the collection of solid or dissolved this compound waste. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[5]
-
The container must be clearly labeled as "Hazardous Waste" or as directed by your institution's EHS program.[4]
-
The label must include the full chemical name ("this compound"), the quantity of the waste, and the date of accumulation.[4] Avoid using abbreviations or chemical formulas.[4]
3. Storage:
-
Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Incompatible chemicals should not be stored in close proximity.
4. Disposal Request and Pickup:
-
Once the container is full or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS office.
-
Follow the specific procedures outlined by your EHS program for scheduling and preparing for the waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 (with EHS permission) | [6] |
| Quantity Limit for Drain Disposal (General) | A few hundred grams or milliliters per day (with EHS permission) | [6] |
Note: Drain disposal is generally not recommended without explicit written permission from the EHS office.[4][6] Given that this compound is a solid, it should not be disposed of down the drain unless fully dissolved and neutralized (if acidic or basic) and expressly permitted.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 6. acs.org [acs.org]
Personal protective equipment for handling DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
For laboratory personnel, including researchers, scientists, and drug development professionals, the following provides immediate and essential safety protocols for handling Disodium Acetyl Glucosamine Phosphate (B84403). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Note: A specific Safety Data Sheet (SDS) for Disodium Acetyl Glucosamine Phosphate was not located. The following recommendations are based on the potential hazards of closely related compounds, such as N-Acetyl-D-glucosamine and its phosphate salts, which may cause skin, eye, and respiratory irritation. A conservative approach to personal protective equipment (PPE) and handling is therefore advised.
Personal Protective Equipment (PPE) Summary
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | To protect against potential eye irritation from dust particles or splashes. |
| Skin | Nitrile gloves and a full-coverage lab coat | To prevent skin contact and potential irritation. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated. | To avoid inhalation of dust particles that may cause respiratory tract irritation. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with larger quantities or if there is a potential for dust generation.
-
Personal Hygiene: Avoid direct contact with the substance. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material into a designated, labeled waste container.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
